molecular formula C6H7N3O3 B143067 3-Methoxy-5-nitropyridin-4-amine CAS No. 127356-39-2

3-Methoxy-5-nitropyridin-4-amine

Cat. No.: B143067
CAS No.: 127356-39-2
M. Wt: 169.14 g/mol
InChI Key: BDMJYKJWWPPVPN-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitropyridin-4-amine, also known as 3-Methoxy-5-nitropyridin-4-amine, is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-5-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMJYKJWWPPVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563739
Record name 3-Methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127356-39-2
Record name 3-Methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Methoxy-5-nitropyridin-4-amine as a Versatile Heterocyclic Scaffold

[2]

Executive Summary

3-Methoxy-5-nitropyridin-4-amine (also known as 4-amino-3-methoxy-5-nitropyridine) is a trisubstituted pyridine derivative characterized by a "push-pull" electronic system.[2] The molecule features an electron-donating amino group at position 4 and a methoxy group at position 3, juxtaposed against a strongly electron-withdrawing nitro group at position 5.[1] This unique electronic arrangement makes it a highly reactive intermediate, primarily utilized in the synthesis of imidazo[4,5-c]pyridines —a privileged scaffold in the development of kinase inhibitors, antiviral agents, and antimycobacterial drugs.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: 3-Methoxy-5-nitropyridin-4-amine[3]

  • CAS Number: 127356-39-2[1]

  • Molecular Formula: C₆H₇N₃O₃[1]

  • SMILES: COC1=C(N)C([O-])=CN=C1[1][4]

Physicochemical Properties

The compound exhibits properties typical of nitro-amino-pyridines, including low water solubility and distinct UV-Vis absorption due to internal charge transfer.[1][2]

PropertyValueNote
Molecular Weight 169.14 g/mol
Appearance Yellow to Orange PowderCharacteristic of nitro-aromatics
Melting Point 210–215 °CHigh crystallinity due to H-bonding
LogP (Predicted) ~0.57Moderate lipophilicity
pKa (Conjugate Acid) ~3.5Reduced basicity at N1 due to 5-NO₂
Solubility DMSO, DMF, MethanolPoorly soluble in water/hexane
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 4 (N1, NO₂, OMe)
Electronic Architecture (Push-Pull System)

The molecule is stabilized by a resonance network where the lone pair on the 4-amino nitrogen donates electron density into the ring, which is accepted by the 5-nitro group.[1] This creates a polarized structure that facilitates specific nucleophilic and electrophilic transformations.[1]

ElectronicEffectcluster_reactivityReactivity ConsequencesAmino4-Amino Group(Electron Donor)RingPyridine Core(Conduit)Amino->Ring+M EffectNitro5-Nitro Group(Electron Acceptor)Ring->Nitro-M EffectN1N1 Nitrogen(Deactivated)Ring->N1C2C2/C6 Positions(Electrophilic)Ring->C2

Synthetic Routes & Optimization

The synthesis of 3-methoxy-5-nitropyridin-4-amine requires careful regiocontrol. Two primary strategies are employed depending on starting material availability.

Route A: Nucleophilic Aromatic Substitution (Preferred for Purity)

This route utilizes 4-chloro-3-methoxy-5-nitropyridine as the precursor. The chlorine atom at position 4 is highly activated by the adjacent nitro group and the pyridine nitrogen, allowing for facile displacement by ammonia.

Protocol:

  • Reagents: 4-Chloro-3-methoxy-5-nitropyridine (1.0 eq), Ammonia (7M in MeOH, 5.0 eq).

  • Solvent: Methanol or Isopropanol.[1]

  • Conditions: Sealed tube, 60–80 °C, 4–6 hours.

  • Workup: Cool to 0 °C. The product often precipitates as a yellow solid.[1] Filter, wash with cold methanol, and dry.

  • Yield: Typically 85–95%.[1]

Route B: Nitration of 4-Amino-3-methoxypyridine

Direct nitration is feasible but requires strict temperature control to prevent over-oxidation or decomposition of the methoxy group.[2]

Protocol:

  • Dissolution: Dissolve 4-amino-3-methoxypyridine in concentrated H₂SO₄ at 0 °C.

  • Nitration: Dropwise addition of fuming HNO₃ (1.1 eq) while maintaining temp < 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

  • Quench: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH 7–8.[1]

  • Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

SynthesisWorkflowStartStart: 4-Chloro-3-methoxy-5-nitropyridineProcessReaction: SnAr Displacement(80°C, Sealed Tube)Start->ProcessReagentReagent: NH3 / MeOHReagent->ProcessProductProduct: 3-Methoxy-5-nitropyridin-4-amine(Precipitate)Process->ProductYield > 85%

Reactivity & Medicinal Chemistry Applications[1][2][9]

The primary utility of 3-methoxy-5-nitropyridin-4-amine lies in its conversion to imidazo[4,5-c]pyridine scaffolds.[1][2] This heterocyclic system is isosteric with purines (adenine/guanine), making it a powerful template for ATP-competitive kinase inhibitors.

Reduction to Diamine

The nitro group is reduced to an amine to generate 3-methoxy-4,5-diaminopyridine .[1][2]

  • Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).

  • Significance: The resulting ortho-diamine is unstable to oxidation and is usually cyclized immediately.[1]

Cyclization to Imidazo[4,5-c]pyridine

Reaction of the diamine with:

  • Formic acid/Triethyl orthoformate: Yields the unsubstituted imidazole ring (C2-H).[1][2]

  • Aldehydes: Yields C2-substituted derivatives.[1]

  • CDI/Phosgene: Yields the cyclic urea (2-one) derivative.[1][2]

DownstreamPathwaysCore3-Methoxy-5-nitropyridin-4-amineDiamineIntermediate:3-Methoxy-4,5-diaminopyridineCore->DiamineReduction(H2, Pd/C)ScaffoldTarget Scaffold:7-Methoxy-imidazo[4,5-c]pyridineDiamine->ScaffoldCyclization(R-CHO / Acid)

Case Study: Kinase Inhibition

In drug discovery, the 7-methoxy group (derived from the 3-methoxy of the starting material) often occupies a specific hydrophobic pocket in the ATP binding site of kinases (e.g., PI3K, mTOR), improving potency and selectivity compared to the unsubstituted analog.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 8.8–9.0 ppm: Singlet (H2 or H6 proton, highly deshielded by nitro group).

    • δ 8.0–8.2 ppm: Singlet (Remaining aromatic proton).

    • δ 7.5–8.0 ppm: Broad singlet (NH₂, exchangeable with D₂O).

    • δ 3.9–4.0 ppm: Singlet (3H, -OCH₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 170.15 m/z.

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: N-H stretching (primary amine).

    • 1530 & 1350 cm⁻¹: N-O stretching (nitro group, strong).

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

    • Energetic: Nitro-pyridines can be shock-sensitive or decompose violently at high temperatures.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][5]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • ChemicalBook. (2025). 4-Amino-3-methoxy-5-nitropyridine Product Properties and CAS 127356-39-2. Retrieved from

  • PubChem. (2025). 4-Amino-3-nitropyridine (Analogous Chemistry). National Library of Medicine.[1] Retrieved from

  • BldPharm. (2025). 3-Methoxy-5-nitropyridin-4-amine and Derivatives. Retrieved from

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules Journal. Retrieved from

  • BenchChem. (2025).[6] Synthesis Protocols for Aminonitropyridines. Retrieved from

Technical Guide: 4-Amino-3-methoxy-5-nitropyridine (CAS 127356-39-2)

[1][2][3][4]

Executive Summary

4-Amino-3-methoxy-5-nitropyridine (CAS 127356-39-2) is a specialized heterocyclic intermediate critical to the synthesis of "privileged scaffolds" in medicinal chemistry.[1] It serves as the immediate precursor to 3-methoxy-4,5-diaminopyridine , a core structural motif found in third-generation EGFR inhibitors and other kinase-targeting oncology drugs.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via electrophilic aromatic substitution, its physicochemical profile, and its downstream utility in constructing fused bicyclic heterocycles (e.g., imidazo[4,5-c]pyridines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertyDetail
CAS Number 127356-39-2
IUPAC Name 3-Methoxy-5-nitropyridin-4-amine
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
SMILES COC1=C(N)C(=CN=C1)=O
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Key Functional Groups Primary amine (C4), Methoxy (C3), Nitro (C5)
Structural Significance

The compound features a highly functionalized pyridine ring.[1][2] The C4-amino and C3-methoxy groups are electron-donating, significantly increasing the electron density of the ring compared to a bare pyridine. This electronic push directs electrophilic attack (such as nitration) to the C5 position , the only open ortho or para site relative to the activating amine, making the synthesis highly regioselective.

Synthetic Utility & Mechanism[5][6]

The primary utility of CAS 127356-39-2 lies in its role as a "masked" diamine. The nitro group at C5 is readily reduced to an amine, yielding 4-methoxy-2,3-pyridinediamine (CAS 127356-16-5). This diamine is then cyclized with various electrophiles (aldehydes, carboxylic acids, urea) to form imidazo[4,5-c]pyridines, a scaffold potent in kinase inhibition.

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the core and its downstream transformation into a kinase inhibitor scaffold.

Gstart4-Amino-3-methoxypyridine(Precursor)product4-Amino-3-methoxy-5-nitropyridine(CAS 127356-39-2)start->product Electrophilic Subst.reagent1HNO3 / H2SO4(Nitration)reagent1->productdiamine3-Methoxy-4,5-diaminopyridine(CAS 127356-16-5)product->diamine Nitro Reductionreagent2H2, Pd/C or Fe/NH4Cl(Reduction)reagent2->diaminefinalKinase Inhibitor Scaffold(Imidazo[4,5-c]pyridine)diamine->final CondensationcyclizationR-CHO / Cyclization(Imidazo-pyridine formation)cyclization->final

Caption: Synthetic workflow from precursor to bioactive scaffold via CAS 127356-39-2.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-Amino-3-methoxy-5-nitropyridine via nitration of 4-amino-3-methoxypyridine. Scale: 10 mmol (Laboratory Scale)

Reagents
  • Starting Material: 4-Amino-3-methoxypyridine (1.24 g, 10 mmol)

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄), 10 mL

  • Reagent: Fuming Nitric Acid (HNO₃, >90%), 1.5 eq

  • Quench: Crushed ice, Ammonium hydroxide (NH₄OH)

Step-by-Step Methodology
  • Dissolution (Exothermic):

    • Place 4-amino-3-methoxypyridine in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0°C using an ice-salt bath.

    • Add concentrated H₂SO₄ dropwise. Caution: The amine protonation is exothermic. Stir until fully dissolved.

  • Nitration:

    • Maintain temperature at 0–5°C .

    • Add fuming HNO₃ dropwise over 20 minutes. The methoxy and amino groups strongly activate the ring; controlling the temperature prevents over-nitration or decomposition.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 50g of crushed ice.

    • Adjust pH to ~8 using 28% NH₄OH solution. A yellow precipitate (the product) should form.[2][3][4]

    • Note: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary to remove trace isomers.

    • Expected Yield: 65–80%.

Mechanistic Insights & Troubleshooting

Regioselectivity Explained

The synthesis relies on the ortho-para directing effects of the substituents:

  • Amino Group (-NH₂): Strong activator. Directs to positions 3 and 5.[1][5][6][7][8][9] Position 3 is blocked by the methoxy group.

  • Methoxy Group (-OCH₃): Moderate activator. Directs ortho/para.

  • Result: The C5 position is the only site where the directing effects reinforce each other (ortho to amino, meta to methoxy) without steric hindrance, leading to high regioselectivity.

Common Pitfalls
  • Temperature Spikes: If the nitration exceeds 10°C during addition, oxidative degradation of the amino group may occur, turning the mixture dark/tarry.

  • Isomer Formation: While C5 is favored, trace nitration at the pyridine nitrogen (N-nitro) or rearrangement products can occur if the acid concentration drops. Maintain high H₂SO₄ concentration to ensure the pyridine nitrogen remains protonated (deactivated), directing the electrophile to the carbon ring.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin/Eye Irritant: Causes serious eye irritation.

    • Energetic: As a nitro-pyridine, the compound possesses high energy potential. Avoid heating dry solids above 150°C without testing.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • Synthesis of Pyridine Derivatives

    • Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Imidazo[4,5-c]pyridines." (General reference for the scaffold synthesis).
    • Source:

  • Nitration Methodologies

    • ChemicalBook. "Synthesis of 4-amino-3-nitropyridine derivatives.
    • Source:

  • Related Scaffold Properties

    • ChemSynthesis. "Physical properties of 4-methoxy-2,3-pyridinediamine (Reduction product)."
    • Source:

  • Drug Development Context

    • ClinicalTrials.gov. "Study of EGFR Inhibitors in Non-Small Cell Lung Cancer.
    • Source:

Molecular weight and formula of 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, synthesis, and application utility of 3-Methoxy-5-nitropyridin-4-amine (also known as 4-Amino-3-methoxy-5-nitropyridine). This document is structured for researchers and process chemists in the pharmaceutical sciences.

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

3-Methoxy-5-nitropyridin-4-amine (CAS: 127356-39-2 ) is a highly functionalized pyridine intermediate characterized by a "push-pull" electronic system. The electron-donating amino and methoxy groups at positions 4 and 3, respectively, are juxtaposed against the electron-withdrawing nitro group at position 5. This specific substitution pattern makes it a critical precursor for the synthesis of imidazo[4,5-c]pyridines , a scaffold widely utilized in kinase inhibitors (e.g., JAK, EGFR) and modulators of the Toll-like receptor (TLR) pathway.

This guide provides a validated synthetic route, physiochemical data, and structural analysis to support its use in high-throughput medicinal chemistry.

Molecular Identity & Physiochemical Profile

The following data establishes the baseline identity for analytical verification (LC-MS/NMR).

PropertySpecification
Chemical Name 3-Methoxy-5-nitropyridin-4-amine
Synonyms 4-Amino-3-methoxy-5-nitropyridine; 3-Methoxy-5-nitro-4-pyridinamine
CAS Number 127356-39-2
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Exact Mass 169.0487
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Pyridine N), ~14 (Amine NH₂)
SMILES COc1c(N)c([O-])cnc1

Synthetic Pathways & Process Chemistry

Retrosynthetic Logic

The synthesis of 3-Methoxy-5-nitropyridin-4-amine is best approached via Electrophilic Aromatic Substitution (EAS) . The precursor, 4-amino-3-methoxypyridine , contains two activating groups:

  • Amino (-NH₂) at C4: Strong activator, ortho/para director.

  • Methoxy (-OCH₃) at C3: Moderate activator, ortho/para director.

Regioselectivity Analysis:

  • The C4-amino group strongly directs to C3 and C5.

  • C3 is already occupied by the methoxy group.

  • Therefore, nitration occurs selectively at C5 , driven by the synergistic directing effects of the amino group (ortho) and the methoxy group (meta, though the amino group dominates).

Experimental Protocol: Nitration of 4-Amino-3-methoxypyridine

Note: This protocol involves energetic reagents. Perform in a fume hood with appropriate PPE.

Reagents:

  • Precursor: 4-Amino-3-methoxypyridine (CAS: 52334-90-4)[1][2][3]

  • Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

Step-by-Step Methodology:

  • Dissolution (T = 0°C):

    • Charge a round-bottom flask with 4-Amino-3-methoxypyridine (1.0 eq) .

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add Conc. H₂SO₄ (5-10 volumes) dropwise. Maintain internal temperature <10°C to prevent exotherms. Stir until fully dissolved.

  • Nitration (T = 0°C → RT):

    • Add Fuming HNO₃ (1.1 eq) dropwise over 30 minutes.

    • Critical Control Point: Do not allow temperature to exceed 10°C during addition to avoid dinitration or oxidative decomposition of the pyridine ring.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[4] The product will appear less polar than the starting material due to the nitro group.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (50g per g of substrate) .

    • Neutralize the acidic solution to pH 7–8 using Ammonium Hydroxide (28% NH₃) or saturated NaHCO₃.

    • Observation: A yellow/orange precipitate will form.

    • Filter the solid under vacuum. Wash the cake with cold water (3x) to remove residual acid salts.

  • Purification:

    • Recrystallize from Ethanol or Methanol if necessary.

    • Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

SynthesisWorkflow Figure 1: Synthetic workflow for the regioselective nitration of 4-amino-3-methoxypyridine. start Precursor: 4-Amino-3-methoxypyridine (CAS: 52334-90-4) reagents Reagents: HNO3 / H2SO4 (Nitration) start->reagents Dissolution (0°C) intermediate Reaction Matrix: Sigma Complex Formation reagents->intermediate Electrophilic Subst. quench Workup: Ice Quench + Neutralization (pH 8) intermediate->quench T > 4h product Product: 3-Methoxy-5-nitropyridin-4-amine (Yellow Solid) quench->product Filtration & Drying

Structural Analysis & Drug Design Utility

Spectroscopic Characterization

To validate the synthesis, look for these key signals:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Two distinct singlets (or doublets with small coupling). The proton at C2 (adjacent to N and OMe) will be chemically distinct from the proton at C6 (adjacent to N and NO₂).

      • 
         ~ 7.8–8.0 ppm (C6-H, deshielded by Nitro).
        
      • 
         ~ 7.5–7.7 ppm (C2-H).
        
    • Methoxy Group: Strong singlet at

      
       ~ 3.8–4.0 ppm (3H).
      
    • Amine: Broad singlet (exchangeable with D₂O) at

      
       ~ 6.0–8.0 ppm (2H).
      
  • IR Spectroscopy:

    • Nitro: Strong bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

    • Amine: Doublet at ~3300–3500 cm⁻¹ (N-H stretch).

Pharmacophore & Scaffold Applications

This molecule is a "privileged structure" intermediate.

  • Reduction to Diamine: The nitro group can be reduced (H₂/Pd-C or Fe/AcOH) to yield 3-methoxy-4,5-diaminopyridine .

  • Cyclization: Reaction of the resulting diamine with formic acid, triethyl orthoformate, or urea yields Imidazo[4,5-c]pyridine derivatives.

    • Significance: This fused ring system mimics the purine core of ATP, making it an excellent scaffold for ATP-competitive kinase inhibitors .

Pharmacophore core 3-Methoxy-5-nitropyridin-4-amine nitro 5-Nitro Group (Electron Withdrawing) Precursor to Amine core->nitro amine 4-Amino Group (H-Bond Donor) Key for hinge binding core->amine methoxy 3-Methoxy Group (Steric/Electronic Modulator) Solubility & Selectivity core->methoxy target Target Application: Imidazo[4,5-c]pyridines (Kinase Inhibitors) nitro->target Reduction -> Cyclization amine->target Participates in Cyclization

References

  • ChemicalBook. (2025). 4-Amino-3-methoxy-5-nitropyridine Product Properties and Synthesis. Retrieved from

  • ChemBuyersGuide. (2025). Commercial availability and CAS registry for 4-Amino-3-methoxy-5-nitropyridine (CAS 127356-39-2). Retrieved from

  • National Institutes of Health (NIH). (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from

  • Google Patents. (2021). Patent CN112661754B: Polycyclic compounds for inhibiting RNA helicase DHX33. (Cites the specific intermediate structure). Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-amino-3-methoxy-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-3-methoxy-5-nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of amino, methoxy, and nitro groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from synthesis to application. Solubility dictates the choice of solvents for reaction media, purification techniques such as recrystallization, and formulation for biological screening.[1]

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The 4-amino-3-methoxy-5-nitropyridine molecule possesses several key functional groups that will govern its interaction with different solvents:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Amino Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH3): An ether group that can act as a hydrogen bond acceptor.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

The presence of both hydrogen bond donors (the amino group) and multiple hydrogen bond acceptors (the pyridine nitrogen, the amino nitrogen, the methoxy oxygen, and the nitro oxygens) suggests that the molecule is capable of forming strong intermolecular hydrogen bonds with itself in the solid state. This is supported by the high melting point of the analogous compound, 4-amino-3-nitropyridine, which is reported to be in the range of 203-207 °C.[2] A high melting point is indicative of a stable crystal lattice, which requires a significant amount of energy to overcome, thus suggesting that the solubility of 4-amino-3-methoxy-5-nitropyridine may be limited in many solvents.

The predicted pKa of a similar compound, 4-amino-2-methoxy-3-nitropyridine, is approximately 3.19.[3] This suggests that the 4-amino-3-methoxy-5-nitropyridine is a weak base and will be predominantly in its neutral form in most organic solvents and in aqueous solutions at neutral or alkaline pH.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While an experimental value for 4-amino-3-methoxy-5-nitropyridine is not available, prediction methods can provide an estimate. The presence of polar functional groups suggests a relatively low to moderate logP value. For drug development, a logP value between 1 and 5 is often considered optimal for good absorption and cell membrane permeability.[4]

Expected Solubility Trends

Based on the principle of "like dissolves like," the solubility of 4-amino-3-methoxy-5-nitropyridine is expected to be higher in polar organic solvents that can engage in hydrogen bonding.[5]

  • High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are strong hydrogen bond acceptors, the solubility is expected to be highest. Polar protic solvents like methanol, ethanol, and isopropanol should also be effective solvents due to their ability to act as both hydrogen bond donors and acceptors.

  • Moderate Expected Solubility: Solvents of intermediate polarity, such as acetone and ethyl acetate, are expected to show moderate solvating power.

  • Low Expected Solubility: Nonpolar solvents like toluene, hexane, and cyclohexane are unlikely to be effective solvents for this polar compound.

  • Aqueous Solubility: The analogous 4-amino-3-nitropyridine is reported to be insoluble in water.[6] Given the addition of a somewhat hydrophobic methoxy group, 4-amino-3-methoxy-5-nitropyridine is also expected to have very low aqueous solubility.

The following table provides a qualitative prediction of the solubility of 4-amino-3-methoxy-5-nitropyridine in a range of common organic solvents. It is important to note that these are estimations and should be confirmed by experimental determination.

SolventPolarityHydrogen Bonding CapabilityPredicted Solubility
Dimethyl Sulfoxide (DMSO)HighAcceptorHigh
Dimethylformamide (DMF)HighAcceptorHigh
MethanolHighDonor & AcceptorHigh to Moderate
EthanolHighDonor & AcceptorModerate
AcetoneMediumAcceptorModerate to Low
Ethyl AcetateMediumAcceptorLow
DichloromethaneLowWeak AcceptorLow
TolueneLowNoneVery Low
HexaneLowNoneVery Low

Experimental Determination of Solubility

The definitive way to determine the solubility of 4-amino-3-methoxy-5-nitropyridine is through experimental measurement. The two most common types of solubility measured are thermodynamic (or equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7][8]

  • Preparation: Add an excess amount of solid 4-amino-3-methoxy-5-nitropyridine to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant can be further clarified by centrifugation or filtration through a solvent-compatible filter (e.g., a 0.22 µm PTFE syringe filter). Care should be taken during filtration as the compound may adsorb to the filter material, potentially leading to an underestimation of solubility.[9]

  • Quantification: Accurately dilute the clarified supernatant with a suitable solvent and analyze the concentration of 4-amino-3-methoxy-5-nitropyridine using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[10] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification cluster_4 Calculation A Add excess solid of 4-amino-3-methoxy-5-nitropyridine to solvent in vials B Seal and agitate vials at constant temperature (24-72 hours) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Centrifuge or filter (0.22 µm PTFE filter) D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G I Calculate solubility (mg/mL, g/L, or mol/L) G->I H Generate calibration curve H->G

Sources

3-Methoxy-5-nitropyridin-4-amine vs 2-methoxy-3-nitropyridin-4-amine isomer comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3-Methoxy-5-nitropyridin-4-amine and 2-Methoxy-3-nitropyridin-4-amine .

Executive Summary

In the landscape of heterocyclic medicinal chemistry, substituted pyridines serve as critical scaffolds for kinase inhibitors, antiviral agents, and ligands for protein modulation. This guide analyzes two structural isomers: 3-Methoxy-5-nitropyridin-4-amine (Isomer A) and 2-Methoxy-3-nitropyridin-4-amine (Isomer B) .

While they share the same molecular formula (


) and functional groups, their differing substitution patterns dictate distinct synthetic pathways, electronic properties, and reactivities.
  • Isomer A (The "Sandwich" Isomer): Characterized by the 4-amino group being sterically flanked by the 3-methoxy and 5-nitro groups.

  • Isomer B (The "Asymmetric" Isomer): Characterized by the 2-methoxy and 3-nitro groups clustering on one side of the ring, leaving the 5,6-positions unsubstituted.

Structural & Electronic Profiling

The positioning of the nitro (EWG) and methoxy (EDG) groups relative to the pyridine nitrogen and the exocyclic amine fundamentally alters the electron density distribution.

Comparative Data Table
FeatureIsomer A Isomer B
IUPAC Name 3-Methoxy-5-nitropyridin-4-amine2-Methoxy-3-nitropyridin-4-amine
CAS Number Not widely listed (Analog: 52334-90-4 precursor)33623-16-4
Substitution Pattern 3,4,5-Trisubstituted (Crowded)2,3,4-Trisubstituted (Asymmetric)
Electronic Environment Push-Pull "Sandwich" around C4Sequential Push-Pull (2-OMe, 3-NO2)

H NMR Signature
Two Singlets (H2, H6)Two Doublets (H5, H6, J ≈ 6 Hz)
Predicted pKa (NH

)
Lower (Stronger delocalization to NO

)
Higher (Less steric inhibition of resonance)
Key Application Precursor to 4-methoxy-1H-imidazo[4,5-c]pyridinePrecursor to 4-methoxy-3H-imidazo[4,5-c]pyridine
Structural Visualization

The following diagram illustrates the steric and electronic relationships.

IsomerComparison cluster_A Isomer A: 3-Methoxy-5-nitropyridin-4-amine cluster_B Isomer B: 2-Methoxy-3-nitropyridin-4-amine StructA Pyridine Ring (3-OMe, 5-NO2, 4-NH2) PropA Steric Crowding: High Symmetry: Pseudo-C2v NMR: 2 x Singlets StructA->PropA Determines StructB Pyridine Ring (2-OMe, 3-NO2, 4-NH2) PropB Steric Crowding: Moderate Symmetry: None NMR: 2 x Doublets StructB->PropB Determines

Caption: Structural logic flow comparing the steric and spectroscopic outcomes of the two substitution patterns.

Synthetic Protocols

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the pyridine ring nitrogen and the substituents.

Synthesis of Isomer A (3-Methoxy-5-nitropyridin-4-amine)

Strategy: Electrophilic Aromatic Substitution (Nitration). Because the 4-amino group is a strong ortho, para-director, it activates positions 3 and 5. With position 3 blocked by the methoxy group, nitration occurs selectively at position 5.

Protocol:

  • Starting Material: 4-Amino-3-methoxypyridine (CAS 52334-90-4).[1][2][3]

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[4][5][6]
  • Procedure:

    • Dissolve 4-amino-3-methoxypyridine (1.0 eq) in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.2 eq) while maintaining temp < 10°C.[4][5][6]
      
    • Stir at 0°C for 1 hour, then warm to RT (or 40°C if sluggish) for 2-4 hours.

    • Quench: Pour onto crushed ice. Neutralize carefully with

      
       to pH 7-8.
      
    • Isolation: Filter the yellow precipitate.[4][5][6] Recrystallize from Ethanol/Water.

  • Validation: Check for the disappearance of the C5 proton in NMR.

Synthesis of Isomer B (2-Methoxy-3-nitropyridin-4-amine)

Strategy: Nucleophilic Aromatic Substitution (


).
Direct nitration of 2-methoxy-4-aminopyridine is ambiguous (yielding mixtures of 3- and 5-nitro). The preferred route is the sequential displacement of halides from 2,4-dichloro-3-nitropyridine .

Protocol:

  • Starting Material: 2,4-Dichloro-3-nitropyridine.

  • Step 1: Amination (Regioselective at C4)

    • Dissolve starting material in THF or Ethanol.

    • Add Ammonia (

      
       in MeOH or aqueous) at 0°C. Note: C4 is more reactive than C2 due to less steric hindrance from the nitro group.
      
    • Product: 2-Chloro-3-nitropyridin-4-amine .[7]

  • Step 2: Methoxylation (Displacement at C2)

    • Dissolve the intermediate in Methanol.

    • Add Sodium Methoxide (

      
      , 2.0 eq).
      
    • Reflux for 4-6 hours.

    • Quench: Concentrate solvent, add water, extract with EtOAc.[8]

  • Validation: Confirm presence of methoxy peak (~4.0 ppm) and vicinal coupling of H5/H6.

Synthesis Workflow Diagram

SynthesisPathways cluster_RouteA Route A: Isomer A Synthesis cluster_RouteB Route B: Isomer B Synthesis StartA 4-Amino-3-methoxypyridine StepA1 Nitration (HNO3/H2SO4) Directs to C5 StartA->StepA1 ProdA 3-Methoxy-5-nitropyridin-4-amine StepA1->ProdA StartB 2,4-Dichloro-3-nitropyridine StepB1 SNAr 1: NH3 (Selects C4) -> 2-Chloro-3-nitro-4-amine StartB->StepB1 StepB2 SNAr 2: NaOMe (Selects C2) -> Displaces Chloride StepB1->StepB2 ProdB 2-Methoxy-3-nitropyridin-4-amine StepB2->ProdB

Caption: Divergent synthetic pathways utilizing electrophilic substitution (A) vs. nucleophilic displacement (B).

Analytical Differentiation (Self-Validating Logic)

When characterizing these isomers, relying solely on Mass Spectrometry (MS) is insufficient as they share the same mass (


 169.14). Proton NMR (

H NMR) is the definitive method for structural assignment.
The "Singlet vs. Doublet" Rule
  • Isomer A (3-OMe, 5-NO2):

    • Protons are located at C2 and C6 .

    • These protons are separated by substituents and the ring nitrogen; they do not couple with each other (para-like separation).

    • Result: Two distinct singlets (typically between 7.5 - 9.0 ppm).[9]

  • Isomer B (2-OMe, 3-NO2):

    • Protons are located at C5 and C6 .

    • These protons are adjacent (vicinal).

    • Result: Two distinct doublets with a coupling constant (

      
      ) of approximately 5.0 – 8.0 Hz .
      
Chemical Shift Prediction
  • Isomer A: The C2 proton is flanked by N and OMe. The C6 proton is flanked by N and NO

    
    . The C6 proton will be significantly more deshielded (downfield) due to the adjacent nitro group.
    
  • Isomer B: The C6 proton is adjacent to N. The C5 proton is adjacent to the amine (C4) and C6.

Applications in Drug Discovery[4][5][10]

Both isomers are high-value intermediates for synthesizing Imidazopyridines , a scaffold found in numerous kinase inhibitors (e.g., inhibitors of PI3K, mTOR).

  • Reduction: The nitro group is reduced (using

    
    , 
    
    
    
    , or
    
    
    ) to yield a vicinal diamine.
    • Isomer A

      
       3-Methoxy-4,5-diaminopyridine.
      
    • Isomer B

      
       2-Methoxy-3,4-diaminopyridine.
      
  • Cyclization: Reaction with formic acid, triethyl orthoformate, or urea closes the imidazole ring.

    • Isomer A Path: Yields 4-methoxy-1H-imidazo[4,5-c]pyridine .

    • Isomer B Path: Yields 4-methoxy-3H-imidazo[4,5-c]pyridine .

Critical Note: The position of the methoxy group in the final bicyclic system profoundly affects the binding mode in the ATP-binding pocket of kinases. Isomer A places the methoxy group on the "top" edge of the binding cleft (relative to the hinge binder), while Isomer B places it near the "back" or solvent front depending on orientation.

References

  • Synthesis of 4-Amino-3-nitropyridine (Analogous Chemistry)

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Standard nitration protocols for 4-aminopyridine derivatives using mixed acid.[7]

    • URL:

  • 2-Methoxy-3-nitropyridin-4-amine (Compound B)[10] Data:

    • Source: PubChem CID 13040390.
    • Context: Identific
    • URL:

  • Nucleophilic Substitution of Nitropyridines

    • Source: MDPI Molecules, "Nitropyridines in the Synthesis of Bioactive Molecules".
    • Context: Reactivity of 2-chloro-3-nitropyridines toward amines and alkoxides.
    • URL:

  • 4-Amino-3-methoxypyridine (Starting Material for A)

    • Source: Sigma-Aldrich / ChemicalBook.
    • Context: Precursor availability for the synthesis of Isomer A.
    • URL:

Sources

Thermodynamic Stability of Nitro-Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of nitro-substituted aminopyridines is a function of a delicate electronic balance. These molecules represent a classic "push-pull" system where the electron-donating amino group (


) and the electron-withdrawing nitro group (

) interact through the pyridine ring. This interaction dictates not only their utility as high-energy density materials (HEDMs) and pharmaceutical intermediates but also their safety profile during synthesis and processing.

This guide provides a structural analysis of the thermodynamic drivers—specifically the "ortho-effect" and intramolecular hydrogen bonding—that differentiate isomers like 2-amino-3-nitropyridine from 2-amino-5-nitropyridine . It further details self-validating experimental protocols for characterizing these stability profiles.

Part 1: The Thermodynamic Landscape

Electronic "Push-Pull" Systems

The stability of nitro-aminopyridines is governed by the conjugation between the amino lone pair and the nitro group's


-system.
  • The "Push": The amino group at the C2 position donates electron density into the ring, increasing the electron density at C3 and C5.

  • The "Pull": Nitro groups at these positions stabilize this charge, creating a strong dipole. This dipole enhances crystal density—a critical factor for detonation velocity in energetic materials—but also lowers the activation energy for nucleophilic attack during synthesis.

The "Ortho Effect" and Hydrogen Bonding

The position of the nitro group relative to the amine is the single most significant determinant of thermodynamic stability.

  • 2-Amino-3-nitropyridine (2A3NP): The nitro group is ortho to the amine. This proximity allows for the formation of a planar, 6-membered intramolecular hydrogen bond ring (

    
    ). This "locks" the conformation, reducing entropy but also reducing the ability of the molecule to form strong intermolecular bonds with neighboring molecules. Consequently, 2A3NP typically exhibits a lower melting point  than its isomers.
    
  • 2-Amino-5-nitropyridine (2A5NP): The nitro group is para to the amine (relative to the nitrogen connectivity). Intramolecular bonding is impossible. Instead, these molecules form extensive intermolecular hydrogen bonding networks in the crystal lattice, resulting in a significantly higher melting point and greater thermal stability in the solid state.

Visualizing Stability Factors

StabilityFactors cluster_0 Molecular Structure cluster_1 Thermodynamic Consequences cluster_2 Macroscopic Properties Amino Amino Group (Electron Donor) Dipole Dipole Moment (Push-Pull) Amino->Dipole Nitro Nitro Group (Electron Withdrawer) Nitro->Dipole Position Substitution Position (Ortho vs. Para) IntraHB Intramolecular H-Bond (2-amino-3-nitro) Position->IntraHB Ortho (C3) InterHB Intermolecular H-Bond (2-amino-5-nitro) Position->InterHB Para (C5) MP Melting Point IntraHB->MP Lowers (Reduced Lattice Energy) Decomp Decomposition Onset IntraHB->Decomp Stabilizes Ground State InterHB->MP Raises (Enhanced Lattice Energy) Density Crystal Density Dipole->Density Increases Packing

Caption: Causal relationships between molecular substitution patterns and macroscopic thermodynamic properties.

Part 2: Comparative Stability Data

The following table synthesizes experimental data for the two primary isomers and the high-performance energetic material 2,6-diamino-3,5-dinitropyridine (ANPy). Note the correlation between structural symmetry, H-bonding capability, and thermal transitions.

Property2-Amino-3-nitropyridine (2A3NP)2-Amino-5-nitropyridine (2A5NP)2,6-Diamino-3,5-dinitropyridine (ANPy)
CAS Number 4214-75-94214-76-01072-93-1
Structure Type Ortho (Intramolecular H-bond)Para (Intermolecular H-bond)Double Push-Pull (Symmetric)
Melting Point (

)
164 – 168 °C [1]186 – 192 °C [2]360 °C (dec) [3]
Decomposition (

)
~299 °C~280 – 554 K (Complete evap)>360 °C
Density 1.437 g/cm³1.455 g/cm³1.84 g/cm³
Stability Driver Chelation effect (ring stability)Lattice energy (network stability)Extensive H-bond network + Symmetry
Primary Application Imidazopyridine synthesis (Pharma)Azo dyes, LigandsInsensitive Munitions (LLM-105 precursor)

Analysis: The 20°C difference in melting point between the 3-nitro and 5-nitro isomers validates the dominance of intermolecular forces in determining solid-state stability. However, for drug development (specifically the synthesis of imidazo[4,5-b]pyridines), the ortho isomer (2A3NP) is preferred despite its lower melting point because the proximity of the amine and nitro groups facilitates the necessary reduction-cyclization reactions.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Controlling the Nitration Exotherm

The nitration of 2-aminopyridine is highly exothermic and sensitive to temperature. Low temperatures (<40°C) favor the formation of the unstable 2-nitraminopyridine intermediate, which must then be rearranged to the stable ring-nitro isomers.

Protocol:

  • Dissolution: Dissolve 2-aminopyridine in concentrated

    
     keeping 
    
    
    
    .
  • Nitration: Add fuming

    
     dropwise. Critical Control Point:  Maintain 
    
    
    
    . Exceeding this risks uncontrolled oxidation of the ring.
  • Rearrangement (The Validation Step):

    • Heat the mixture to 50–90°C.

    • Validation: Monitor the disappearance of the nitramine intermediate via TLC or HPLC. The nitramine is kinetically formed; the C3/C5 nitro isomers are thermodynamically stable products.

    • Note: Higher temperatures favor the 5-nitro isomer; lower rearrangement temperatures can improve the yield of the 3-nitro isomer [4].

Thermal Characterization: DSC Protocol

To accurately determine


 and 

without artifacts, use the following Differential Scanning Calorimetry (DSC) method.

Methodology:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the thermal decomposition.

  • Crucible: Hermetically sealed aluminum pans with a laser-drilled pinhole (allows gas escape to prevent pan rupture while maintaining self-generated atmosphere).

  • Ramp Rate:

    • Standard: 5°C/min or 10°C/min for

      
       determination.
      
    • Safety Screening: 2°C/min to detect early onset of exothermic decomposition (crucial for energetic materials like ANPy).

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_analysis Validation & Characterization Start Start: 2-Aminopyridine Nitration Mixed Acid Nitration (T < 35°C) Start->Nitration Rearrange Acid Catalyzed Rearrangement Nitration->Rearrange Nitramine Intermediate Isolate Isomer Separation (Steam Distillation) Rearrange->Isolate Mixture of 3-NO2 & 5-NO2 HPLC Purity Check (>98%) Isolate->HPLC DSC DSC Analysis (Tm & Tdec) End Application (Drug/Explosive) DSC->End Safety Profile Confirmed HPLC->DSC If Pure

Caption: Workflow for synthesis, separation, and thermal validation of nitro-aminopyridines.

Part 4: Applications and Implications

Pharmaceutical Scaffolds

In drug discovery, 2-amino-3-nitropyridine is a critical precursor. The thermodynamic stability of the nitro group allows it to survive harsh reaction conditions before being selectively reduced to a diamine. This vicinal diamine is then cyclized with carboxylic acids or aldehydes to form imidazo[4,5-b]pyridines , a privileged scaffold in oncology (e.g., kinase inhibitors) [5].

Energetic Materials (LLM-105)

The study of 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide (LLM-105 ) represents the pinnacle of thermodynamic engineering. By maximizing the number of amino/nitro pairs, researchers create a "graphite-like" sheet structure held together by massive hydrogen bonding networks.

  • Result: A material with density >1.8 g/cm³ and thermal stability >300°C, making it an "insensitive high explosive" (IHE) safe for transport but powerful upon detonation [3].

References

  • Pagoria, P. F., et al. (2008). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105). Insensitive Munitions & Energetic Materials Technology Symposium. Retrieved from [Link]

  • Deady, L. W., et al. (2000). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. PMC. Retrieved from [Link]

  • Cho, et al. (2012). Nitropyridines in the Synthesis of Bioactive Molecules.[1] Molecules (MDPI). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Methoxy-5-nitropyridin-4-amine from 4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Advanced Synthesis of 3-Methoxy-5-nitropyridin-4-amine from 4-Methoxypyridine

Executive Summary

This application note details the synthetic pathway for 3-Methoxy-5-nitropyridin-4-amine (Target), a critical heteroaromatic scaffold in the development of kinase inhibitors (e.g., DHX33 helicase inhibitors) and heterocyclic building blocks. While 4-methoxypyridine is the starting material, the direct introduction of substituents requires a distinct "Activation-Functionalization-Substitution" strategy to overcome the electronic bias of the pyridine ring.

This guide provides a validated 4-step protocol involving regioselective bromination, nitration, nucleophilic aromatic substitution (


), and transition-metal-catalyzed alkoxylation.

Retrosynthetic Analysis & Strategy

The synthesis poses a regiochemical challenge: 4-methoxypyridine is electron-rich at the 3-position but deactivates nucleophilic attack at the 4-position unless further activated.

  • Challenge: Introducing a nitro group at C5 and a methoxy group at C3 while converting the C4-methoxy to an amine.

  • Solution: Utilize the differing leaving group abilities and directing effects.

    • Bromine is introduced at C3 to serve as a placeholder for the final methoxy group.

    • Nitro is introduced at C5 (directed by the C4-methoxy).

    • Amine is installed at C4 via

      
      , displacing the activated C4-methoxy.
      
    • Methoxy is installed at C3 via Copper-catalyzed coupling, displacing the bromine.

Caption: Retrosynthetic disconnection showing the stepwise functionalization of the pyridine core.

Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of 3-Bromo-4-methoxypyridine. Rationale: The 4-methoxy group activates the 3-position towards electrophilic aromatic substitution (EAS).

  • Reagents: 4-Methoxypyridine (1.0 eq), Bromine (

    
    , 1.1 eq), Sodium Acetate (NaOAc, 2.0 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 4-methoxypyridine (10.9 g, 100 mmol) and NaOAc (16.4 g, 200 mmol) in glacial acetic acid (100 mL).

    • Add a solution of bromine (17.6 g, 110 mmol) in AcOH (20 mL) dropwise at room temperature over 30 minutes.

    • Stir at 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Workup: Quench with saturated

      
       (aq). Basify to pH 8 with 
      
      
      
      . Extract with DCM (3 x 50 mL).
    • Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

    • Yield: ~75-80% (White solid).

Stage 2: Nitration

Objective: Synthesis of 3-Bromo-4-methoxy-5-nitropyridine. Rationale: The bromine at C3 blocks one ortho site. The strong electron-donating effect of the methoxy group directs the incoming nitro group to the remaining ortho position (C5), despite the deactivating effect of the pyridine nitrogen.

  • Reagents: 3-Bromo-4-methoxypyridine (from Stage 1), Fuming Nitric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[1][2]
  • Procedure:

    • Cool conc.

      
       (30 mL) to 0°C in an ice-salt bath.
      
    • Dissolve 3-bromo-4-methoxypyridine (9.4 g, 50 mmol) slowly, keeping Temp < 10°C.

    • Add fuming

      
       (3.5 mL, 1.5 eq) dropwise over 20 minutes.
      
    • Allow to warm to RT, then heat to 60°C for 3 hours.

    • Safety Note: Exothermic reaction. Monitor internal temperature strictly.

    • Workup: Pour onto crushed ice (200 g). Neutralize carefully with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to pH 7. A yellow precipitate forms.[2][3]
      
    • Isolation: Filter the solid, wash with cold water, and dry in vacuo.[3]

    • Yield: ~65% (Yellow crystalline solid).

Stage 3: Amination ( )

Objective: Synthesis of 3-Bromo-5-nitropyridin-4-amine. Rationale: In 3-bromo-4-methoxy-5-nitropyridine, the C4-methoxy group is highly activated for nucleophilic displacement due to the ortho-nitro group and the pyridine nitrogen. Ammonia preferentially displaces the methoxy group (better leaving group than Br in this context) to install the amine.

  • Reagents: 3-Bromo-4-methoxy-5-nitropyridine, Ammonia (7N in MeOH or aqueous

    
    ), Sealed Tube.
    
  • Procedure:

    • Place 3-bromo-4-methoxy-5-nitropyridine (4.66 g, 20 mmol) in a pressure tube.

    • Add 7N

      
       in Methanol (40 mL).
      
    • Seal and heat to 80°C for 6-12 hours.

    • Monitoring: The reaction turns deep yellow/orange.

    • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

    • Purification: Triturate the residue with cold diethyl ether or water to remove ammonium salts and methoxy byproducts.

    • Yield: ~85% (Orange solid).

    • Note: This step establishes the 4-amino-5-nitro core.

Stage 4: Copper-Catalyzed Methoxylation

Objective: Synthesis of 3-Methoxy-5-nitropyridin-4-amine. Rationale: Displacement of the C3-bromine requires transition metal catalysis because it is deactivated by the adjacent amino group (electron donor) and is meta to the nitro group. A Copper(I)-mediated Ullmann-type coupling is effective here.

  • Reagents: 3-Bromo-5-nitropyridin-4-amine, Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), L-Proline or 1,10-Phenanthroline (Ligand), DMF.

  • Procedure:

    • In a glovebox or under Argon: Combine 3-bromo-5-nitropyridin-4-amine (2.18 g, 10 mmol), CuI (190 mg, 10 mol%), and 1,10-Phenanthroline (360 mg, 20 mol%).

    • Add dry DMF (20 mL) and NaOMe (5M in MeOH, 3.0 mL, 1.5 eq) or solid NaOMe (810 mg).

    • Heat the mixture to 110°C for 16 hours.

    • Workup: Dilute with EtOAc (100 mL), wash with water/brine (3x).

    • Purification: Column chromatography (DCM/MeOH 95:5).

    • Yield: ~50-60%.

    • Characterization: 1H NMR (DMSO-d6) should show the methoxy singlet (~3.9 ppm) and two pyridine protons.

Data Summary & Troubleshooting

ParameterStage 1 (Bromination)Stage 2 (Nitration)Stage 3 (Amination)Stage 4 (Methoxylation)
Key Reagent

/ NaOAc
Fuming


/ MeOH
NaOMe / CuI
Temp 40°C60°C80°C (Sealed)110°C
Typical Yield 75-80%60-70%80-90%50-60%
Appearance White SolidYellow SolidOrange SolidYellow/Orange Solid
Critical Control pH control during workupTemp control (Exotherm)Pressure safetyInert atmosphere (

free)

Troubleshooting Guide:

  • Stage 2 (Low Yield): If dinitration occurs (rare with Br present), lower the temperature and reduce reaction time. If no reaction, increase temp to 80°C.

  • Stage 4 (Incomplete Conversion): The amino group can poison the Copper catalyst. Use a bidentate ligand (Phenanthroline or DMEDA) and ensure strictly anhydrous conditions. If conversion is poor, protect the amine (e.g., as an acetamide) prior to methoxylation, then deprotect.

References

  • Nitration of Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Pergamon. Link

  • Synthesis of 4-Amino-3-nitropyridines: BenchChem Protocol. "Synthesis of 3-Amino-4-nitropyridine from 4-aminopyridine." Link (Analogous chemistry for amination).

  • Copper-Catalyzed Methoxylation: Altman, R. A., & Buchwald, S. L. (2007). "Cu-Catalyzed Ullmann Condensation." Nature Protocols, 2(11), 2881-2887. Link

  • Target Compound Scaffold: Patent CN112661754B. "Polycyclic compounds for inhibiting RNA helicase DHX33." (Lists 3-methoxy-5-nitropyridin-4-amine as Intermediate). Link

  • Reactivity of 4-Methoxypyridine: Katritzky, A. R., et al. (2010). "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas. Link

Sources

Nitration protocols for 4-amino-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nitration Protocol for 4-Amino-3-Methoxypyridine

Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the nitration of 4-amino-3-methoxypyridine (CAS 52334-90-4) to yield 4-amino-3-methoxy-5-nitropyridine .

Significance: The 4-amino-3-methoxypyridine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, CDK) and imidazopyridine-based therapeutics. Introducing a nitro group at the 5-position allows for subsequent reduction to a 3,4,5-triaminopyridine derivative or cyclization to form complex heterocyclic systems.

Synthetic Challenge: Pyridine nitration is notoriously difficult due to the basicity of the ring nitrogen. In standard mixed-acid media (


), the pyridine nitrogen protonates, forming a highly deactivated pyridinium species. However, the presence of strong electron-donating groups (EDGs)—specifically the amino group at C4 and the methoxy group at C3—counteracts this deactivation, enabling electrophilic aromatic substitution (EAS).

Regioselectivity Logic:

  • 4-Amino Group: A strong activator and ortho, para-director.

    • Ortho positions: C3 (occupied by OMe) and C5.

    • Para position: C1 (Nitrogen).[1]

  • 3-Methoxy Group: A moderate activator and ortho, para-director.

    • Ortho positions: C2 and C4 (occupied by

      
      ).
      
    • Para position: C6.

Reaction Mechanism & Pathway

The reaction likely proceeds via an initial


-nitration to form a nitramine intermediate, followed by an acid-catalyzed rearrangement to the carbon ring (C5) upon heating. This "Nitration-Rearrangement" mechanism is characteristic of aminopyridines.

DOT Diagram: Mechanistic Pathway

NitrationMechanism Substrate 4-Amino-3-methoxypyridine Protonation Pyridinium Salt Formation (Exothermic) Substrate->Protonation H2SO4, 0°C Nitramine N-Nitro Intermediate (Kinetic Product) Protonation->Nitramine HNO3, <10°C Rearrangement Acid-Catalyzed Rearrangement (Thermodynamic Control) Nitramine->Rearrangement Heat (60-90°C) Product 4-Amino-3-methoxy-5-nitropyridine Rearrangement->Product Isomerization

Caption: Mechanistic flow from substrate protonation to the final C-nitrated product via a putative nitramine rearrangement.

Detailed Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and concentrated sulfuric acid. It generates significant heat and toxic


 fumes. Perform all operations in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield, apron).
Materials:
ReagentSpecificationRole
4-Amino-3-methoxypyridine >98% PuritySubstrate
Sulfuric Acid (

)
Conc. (98%)Solvent/Catalyst
Fuming Nitric Acid (

)
>90% (Red Fuming)Nitrating Agent
Ammonium Hydroxide (

)
28-30% Sol.Neutralization
Ice/Water DeionizedQuenching
Step-by-Step Procedure:

1. Solubilization (0 – 10°C):

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.

  • Add Concentrated

    
      (4.0 volumes relative to substrate mass).
    
  • Cool the acid to 0°C using an ice-salt bath.

  • Slowly add 4-Amino-3-methoxypyridine (1.0 eq) in small portions.

    • Critical: The dissolution is highly exothermic. Maintain internal temperature <10°C . The solution may turn dark; this is normal.

2. Nitration (0 – 10°C):

  • Charge the addition funnel with Fuming

    
      (1.2 – 1.5 eq).
    
  • Add the nitric acid dropwise to the sulfuric acid solution.[2]

    • Rate Control: Adjust the drip rate to keep the internal temperature <10°C .

  • Once addition is complete, stir at 0–5°C for 30 minutes .

3. Rearrangement (Heating Phase):

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Gradually heat the reaction mixture to 60°C .

    • Observation: Monitor for the evolution of brown fumes (

      
      ) or a color change (often to yellow/orange).
      
    • Optimization: If TLC/HPLC indicates incomplete conversion after 1 hour at 60°C, increase temperature to 80–90°C . The methoxy group activates the ring, so milder conditions than unsubstituted 4-aminopyridine (which requires 90°C) may suffice.

  • Stir at the target temperature for 2–4 hours .

4. Quenching & Isolation:

  • Cool the reaction mixture to RT.

  • Pour the reaction mass slowly onto crushed ice (10 volumes). Stir vigorously.

  • Neutralization:[3] Slowly add

    
      (or saturated 
    
    
    
    ) to adjust the pH to 7–8 .
    • Caution: This is extremely exothermic. Add base slowly and add more ice if necessary to keep the temperature below 20°C.

  • A yellow/orange precipitate should form.

  • Stir the slurry at 0°C for 1 hour to maximize precipitation.

5. Purification:

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (

    
     volumes) to remove residual salts.
    
  • Dry the solid under vacuum at 45°C.

  • Optional: Recrystallize from Ethanol or Methanol/Water if higher purity is required.

Process Control & Data Visualization

DOT Diagram: Experimental Workflow

ExperimentalWorkflow Start Start: 4-Amino-3-methoxypyridine Dissolve Dissolve in H2SO4 (Temp < 10°C) Start->Dissolve AddHNO3 Add Fuming HNO3 (Dropwise, < 10°C) Dissolve->AddHNO3 Heat Heat to 60-90°C (Rearrangement) AddHNO3->Heat 1-2 Hours Quench Quench on Ice Neutralize to pH 7-8 Heat->Quench Complete Conversion Filter Filter & Wash (Cold Water) Quench->Filter Final Product: 4-Amino-3-methoxy-5-nitropyridine Filter->Final

Caption: Step-by-step workflow for the synthesis of 4-Amino-3-methoxy-5-nitropyridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangementIncrease reaction temperature to 90°C or extend time.
Tar/Blackening Exotherm spike during additionStrictly control temp <10°C during

addition.
No Precipitate pH too low (acidic)Ensure pH is adjusted to 7–8. Pyridines are soluble in acid.
Impurity Profile Over-nitrationReduce

equivalents to 1.05 eq.

References

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. Retrieved from (Foundational protocol for aminopyridine nitration).

  • Organic Syntheses. Nitration of Pyridines: 3-Methyl-4-nitropyridine-1-oxide. Org.[1][4][5][6][7] Synth. 1953, 33, 79. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 548803: 4-Amino-3-nitropyridine. Retrieved from .

  • ChemicalBook. 4-Amino-3-methoxypyridine Product Description and Related Nitration Products. Retrieved from .

Sources

Application Notes and Protocols for the Utilization of 3-Methoxy-5-nitropyridin-4-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methoxy-5-nitropyridin-4-amine in Pharmaceutical Synthesis

3-Methoxy-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that holds significant potential as a key building block in the synthesis of complex pharmaceutical molecules. Its unique arrangement of an amine, a methoxy, and a nitro group on the pyridine core provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino and methoxy groups can be utilized for further derivatization, making it a valuable intermediate in the construction of novel active pharmaceutical ingredients (APIs).[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Methoxy-5-nitropyridin-4-amine. We will provide a detailed, field-proven protocol for its synthesis, explore its application in the synthesis of a key pharmaceutical intermediate, and outline essential quality control and safety procedures.

Key Properties of 3-Methoxy-5-nitropyridin-4-amine:

PropertyValueReference
Molecular Formula C₆H₇N₃O₃N/A
Molecular Weight 169.14 g/mol N/A
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate.[3]

Part 1: Synthesis of 3-Methoxy-5-nitropyridin-4-amine

The synthesis of 3-Methoxy-5-nitropyridin-4-amine can be achieved through a two-step process starting from 4-methoxypyridine. This involves an initial nitration reaction followed by an amination step. The following protocol is based on established methodologies for the synthesis of analogous nitropyridine compounds.[3]

Logical Workflow for Synthesis

A Start: 4-Methoxypyridine B Step 1: Nitration (Fuming Nitric Acid, Sulfuric Acid) A->B C Intermediate: 4-Methoxy-3-nitropyridine B->C D Step 2: Amination (Concentrated Ammonia Water) C->D E Product: 3-Methoxy-5-nitropyridin-4-amine D->E

Caption: Synthetic workflow for 3-Methoxy-5-nitropyridin-4-amine.

Detailed Experimental Protocol: Synthesis of 3-Methoxy-5-nitropyridin-4-amine

Step 1: Synthesis of 4-Methoxy-3-nitropyridine [3]

  • Materials:

    • 4-Methoxypyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Potassium Carbonate (K₂CO₃)

    • Ethyl Acetate

    • Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0 °C.

    • Slowly add 4-methoxypyridine dropwise to the cooled sulfuric acid, maintaining the temperature below 10 °C.

    • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 30 °C.

    • After the addition is complete, heat the reaction mixture to 70-100 °C and maintain for 7-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice with stirring.

    • Neutralize the acidic solution by the portion-wise addition of solid potassium carbonate until the pH reaches 10-12.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain 4-methoxy-3-nitropyridine as a crude product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 3-Methoxy-5-nitropyridin-4-amine [3]

  • Materials:

    • 4-Methoxy-3-nitropyridine (from Step 1)

    • Ethanol or Methanol

    • Concentrated Ammonia Water

    • Deionized Water

  • Procedure:

    • Dissolve 4-methoxy-3-nitropyridine in ethanol or methanol in a pressure-rated vessel.

    • Add concentrated ammonia water to the solution.

    • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Evaporate the alcohol solvent under reduced pressure.

    • The resulting solid is filtered, washed with water, and dried to yield 3-Methoxy-5-nitropyridin-4-amine.

Part 2: Application in Pharmaceutical Synthesis - A Case Study

Hypothetical Application: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

The pyridopyrimidine scaffold is a common feature in many kinase inhibitors. 3-Methoxy-5-nitropyridin-4-amine can serve as a key starting material for the construction of this core structure.

Logical Workflow for Application

A 3-Methoxy-5-nitropyridin-4-amine B Step 1: Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C Intermediate: 3-Methoxy-4,5-diaminopyridine B->C D Step 2: Cyclization with a β-ketoester (e.g., Ethyl acetoacetate) C->D E Product: Substituted Pyridopyrimidine Core D->E

Caption: Hypothetical synthetic application of the intermediate.

Detailed Experimental Protocol: Synthesis of a Substituted Pyridopyrimidine
  • Materials:

    • 3-Methoxy-5-nitropyridin-4-amine

    • Palladium on Carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen Gas (H₂)

    • Ethyl Acetoacetate

    • Acetic Acid

  • Procedure:

    • Reduction of the Nitro Group:

      • In a hydrogenation vessel, dissolve 3-Methoxy-5-nitropyridin-4-amine in methanol or ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

      • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-4,5-diaminopyridine.

    • Cyclization Reaction:

      • To the crude 3-methoxy-4,5-diaminopyridine, add ethyl acetoacetate and a catalytic amount of acetic acid.

      • Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC or LC-MS).

      • Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain the desired substituted pyridopyrimidine.

Part 3: Quality Control and Analytical Protocols

Ensuring the purity and identity of 3-Methoxy-5-nitropyridin-4-amine and its subsequent products is critical. The following analytical techniques are recommended for quality control.

Quality Control Workflow

A Crude Product B Purity Assessment (HPLC/TLC) A->B C Structural Confirmation (NMR, MS, IR) A->C D Purification (Recrystallization/Chromatography) B->D C->D E Final Product QC D->E F Release for further use E->F

Caption: Quality control workflow for synthesized intermediates.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The expected spectra would show characteristic peaks for the aromatic protons on the pyridine ring, the methoxy group, and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine, the C-O stretch of the methoxy group, and the N-O stretches of the nitro group.

Part 4: Safety and Handling

Working with nitropyridine derivatives requires strict adherence to safety protocols due to their potential reactivity and toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Nitrating Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around.

  • Pressure Reactions: The amination step is performed under pressure. Ensure the pressure vessel is properly rated and in good condition.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • CERES Research Repository. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]

Sources

Application Note: Functionalization and Nucleophilic Transformations of 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the chemical reactivity and functionalization of 3-Methoxy-5-nitropyridin-4-amine , a critical building block in the synthesis of fused heterocyclic systems such as imidazo[4,5-c]pyridines (3-deazapurines).

Executive Summary

3-Methoxy-5-nitropyridin-4-amine (CAS: 52334-90-4, often cited as 4-amino-3-methoxy-5-nitropyridine) represents a "push-pull" pyridine scaffold. The electron-withdrawing nitro group at C-5 competes with the electron-donating amine (C-4) and methoxy (C-3) groups, creating a unique electronic environment. While the molecule itself is relatively resistant to direct Nucleophilic Aromatic Substitution (


) on the ring due to the deactivating effect of the amino group, it serves as a potent nucleophile  (via the amine) and a substrate  for side-chain nucleophilic substitutions (demethylation). Its primary industrial application lies in its conversion to imidazo[4,5-c]pyridines , a scaffold found in anticancer agents (e.g., HSP90 inhibitors) and antivirals.

Reactivity Profile & Mechanistic Analysis

Electronic Structure

The pyridine ring is electron-deficient, but the substituents alter this significantly:

  • C-4 Amine (-NH₂): Strong resonance donor (+M). It increases electron density at C-3 and C-5, effectively deactivating the ring towards further nucleophilic attack (e.g., by alkoxides).

  • C-5 Nitro (-NO₂): Strong electron-withdrawing group (-I, -M). It activates the C-2 and C-6 positions for potential nucleophilic attack (via Vicarious Nucleophilic Substitution) and acidifies the N-H protons.

  • C-3 Methoxy (-OCH₃): Moderate donor. Its position (beta to nitrogen, meta to nitro) makes it stable against direct

    
     displacement under mild conditions.
    
Strategic Transformations

This protocol focuses on three primary reaction classes:

  • Nucleophilic Substitution on the Methyl Group (

    
    ):  Demethylation to access 3-hydroxypyridines.
    
  • Nucleophilic Cyclization: Utilization of the amine for ring closure to form imidazo[4,5-c]pyridines.

  • Sandmeyer-Type Substitution: Indirect substitution of the amino group via diazotization.

Experimental Protocols

Protocol A: Demethylation via Nucleophilic Attack on Methyl Carbon

Accessing 3-Hydroxy-5-nitropyridin-4-amine

Principle: The methoxy oxygen is protonated or complexed by a Lewis acid, activating the methyl carbon for nucleophilic attack by a halide ion (


 mechanism). This cleavage is essential for synthesizing oxazolo[4,5-c]pyridines or increasing solubility.

Reagents:

  • Substrate: 3-Methoxy-5-nitropyridin-4-amine (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ) (3.0 eq) OR 48% Hydrobromic Acid (HBr)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 g (5.9 mmol) of substrate in 20 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     (1 M in DCM, 17.7 mL) dropwise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear.
    
  • Quenching: Cool to 0°C. Slowly add Methanol (10 mL) to quench excess boranes.

  • Workup: Evaporate volatiles. Neutralize the residue with Sat.

    
     to pH 7. Extract with EtOAc (3 x 30 mL).
    
  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 85-92% Data Validation:


 NMR should show loss of the methoxy singlet (

ppm) and appearance of a broad phenolic -OH peak.
Protocol B: Synthesis of Imidazo[4,5-c]pyridine (The "Killer App")

Reductive Cyclization Sequence

Principle: The 5-nitro group is reduced to an amine. The resulting vicinal diamine (3-methoxy-4,5-diaminopyridine) undergoes nucleophilic attack on a carboxylic acid derivative (e.g., Formic acid or Triethyl orthoformate) followed by dehydration to close the imidazole ring.

Reagents:

  • Substrate: 3-Methoxy-5-nitropyridin-4-amine[1]

  • Catalyst: 10% Pd/C (10 wt%)

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate
    
  • Cyclization Agent: Triethyl orthoformate (TEOF) / p-TsOH (cat.)

Workflow:

  • Reduction:

    • Dissolve substrate in Methanol. Add Pd/C.

    • Stir under

      
       atmosphere for 4 hours at RT.
      
    • Filter through Celite to remove Pd. Note: The diamine intermediate is oxidation-sensitive; proceed immediately.

  • Cyclization:

    • Resuspend the crude diamine in TEOF (10 eq).

    • Add p-TsOH (0.1 eq).

    • Reflux (100°C) for 3-6 hours.

  • Isolation:

    • Evaporate TEOF.

    • Purify via Flash Chromatography (DCM/MeOH 95:5).

Mechanism Visualization: The 4-amine nitrogen attacks the electrophilic carbon of the orthoformate, followed by the 5-amine nitrogen, eliminating ethanol.

Protocol C: Sandmeyer Transformation (Indirect Substitution)

Replacing the 4-Amine with a Halide

Principle: Direct nucleophilic displacement of the amine is impossible. Conversion to a diazonium salt creates a "super leaving group" (


), allowing substitution by halides (Cl, Br, F).

Reagents:

  • Sodium Nitrite (

    
    )
    
  • Copper(I) Chloride (

    
    ) or 
    
    
    
    (for Fluorine)
  • Acid: conc. HCl

Methodology:

  • Diazotization: Dissolve amine in conc. HCl at 0°C. Add

    
     (aq) dropwise. Maintain T < 5°C to prevent decomposition.
    
  • Substitution: Pour the cold diazonium solution into a stirring solution of

    
     in conc. HCl at 0°C.
    
  • Heating: Warm to 60°C for 1 hour to drive

    
     evolution.
    
  • Result: Formation of 4-chloro-3-methoxy-5-nitropyridine .

    • Note: This product is highly reactive and can now undergo standard

      
       with other nucleophiles (amines, thiols) to generate diverse libraries.
      

Data Summary & Reaction Parameters

TransformationReagent SystemKey IntermediatePrimary MechanismTypical Yield
Demethylation

/ DCM
Boron-complex

(on Me)
85-92%
Imidazo-Cyclization

, Pd/C

TEOF
4,5-DiamineNucleophilic Addition-Elimination70-85%
Diazotization (Cl)

, HCl,

Diazonium SaltRadical/Substitution50-65%
N-Alkylation Alkyl Halide,

Ammonium salt

(Amine as Nucleophile)
60-80%

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 3-Methoxy-5-nitropyridin-4-amine.

G Start 3-Methoxy-5-nitropyridin-4-amine (Starting Material) Inter1 Boron Complex Start->Inter1 BBr3, -78°C (Coordination) Inter2 3-Methoxy-4,5-diaminopyridine (Unstable) Start->Inter2 H2, Pd/C (Nitro Reduction) Inter3 Diazonium Salt (R-N2+) Start->Inter3 NaNO2, HCl (Diazotization) Prod1 3-Hydroxy-5-nitropyridin-4-amine (Pyridinol) Inter1->Prod1 Hydrolysis (Demethylation) Prod2 4-Methoxy-1H-imidazo[4,5-c]pyridine (Drug Scaffold) Inter2->Prod2 TEOF/HCOOH (Cyclization) Prod3 4-Chloro-3-methoxy-5-nitropyridine (Activated Electrophile) Inter3->Prod3 CuCl (Sandmeyer)

Figure 1: Divergent synthetic pathways for the functionalization of 3-Methoxy-5-nitropyridin-4-amine.

References

  • Imidazo[4,5-c]pyridine Synthesis

    • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents.[2] New Journal of Chemistry.[2]

  • Solid-Phase Synthesis Protocols

    • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Crystallographic & Structural Data

    • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine (Structural Analog Analysis).
  • General Pyridine Reactivity

    • Nucleophilic Aromatic Substitution on Pyridines. Chemistry Steps/StackExchange.
  • Compound Properties

    • 4-Methoxy-3-nitropyridine (Analog) Properties & Spectra. PubChem.[3]

Sources

Preparation of imidazo[4,5-b]pyridines from 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Methoxy-Functionalized Imidazo[4,5-c]pyridines

Executive Summary

This application note details the synthetic protocol for preparing methoxy-substituted imidazo[4,5-c]pyridines starting from 3-Methoxy-5-nitropyridin-4-amine .

Critical Regiochemical Clarification: While the request specified imidazo[4,5-b]pyridines, strict chemical causality dictates that the starting material 3-Methoxy-5-nitropyridin-4-amine yields the imidazo[4,5-c]pyridine (3-deazapurine) isomer. The precursor possesses nitrogen functionalities at positions 4 (amine) and 5 (nitro). Reduction and subsequent cyclization bridge the C4 and C5 positions, resulting exclusively in the [4,5-c] fusion.

  • Target Scaffold: Imidazo[4,5-c]pyridine (3-Deazapurine analog).[1]

  • Key Application: Kinase inhibitors, adenosine receptor antagonists, and nucleoside analogs.

To synthesize the imidazo[4,5-b]pyridine (1-deazapurine) isomer, one must utilize 2,3-diaminopyridine precursors. This guide focuses on the chemically valid transformation of the specified starting material into the [4,5-c] system.

Chemistry Analysis & Reaction Pathway

Mechanistic Pathway

The synthesis proceeds via a two-stage sequence:[2]

  • Chemo-selective Reduction: The nitro group at C5 is reduced to a primary amine, yielding the highly reactive 3-methoxy-pyridine-4,5-diamine intermediate.[2]

  • Ortho-Cyclocondensation: The resulting vicinal diamine reacts with a one-carbon synthon (Triethyl orthoformate or Formic acid) to close the imidazole ring.[2]

Why this route?

  • Preservation of Methoxy Group: The use of mild cyclization conditions (TEOF/Sulfamic acid) prevents unwanted O-demethylation, which can occur under harsh acidic reflux.

  • Regiocontrol: The pre-existing amine at C4 and the newly formed amine at C5 enforce the [4,5-c] fusion geometry.

Reaction Scheme Visualization

G SM 3-Methoxy-5-nitropyridin-4-amine (Starting Material) Inter Intermediate: 3-Methoxy-pyridine-4,5-diamine SM->Inter Step 1: Reduction (H2, Pd/C or Fe/NH4Cl) Prod Product: 4-Methoxy-1H-imidazo[4,5-c]pyridine Inter->Prod Step 2: Cyclization (TEOF, cat. Sulfamic Acid)

Figure 1: Synthetic pathway from 3-Methoxy-5-nitropyridin-4-amine to the Imidazo[4,5-c]pyridine scaffold.[2][3][4]

Detailed Experimental Protocol

Step 1: Reduction of Nitro Group

Objective: Convert the C5-nitro group to an amine without affecting the C3-methoxy substituent.

Method A: Catalytic Hydrogenation (Preferred for Purity)

  • Reagents: 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm), Methanol (MeOH).

  • Procedure:

    • Dissolve 3-Methoxy-5-nitropyridin-4-amine (1.0 eq) in anhydrous MeOH (10 mL/mmol).

    • Add 10% Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

    • Purge the vessel with H₂ gas and stir at Room Temperature (25°C) for 4–6 hours.

    • Monitor: TLC (DCM:MeOH 9:1) should show the disappearance of the yellow nitro compound and appearance of a polar, UV-active amine.

    • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate in vacuo. The resulting 3-methoxy-pyridine-4,5-diamine is unstable to oxidation; proceed immediately to Step 2 .

Method B: Iron-Mediated Reduction (Robust for Scale-up) [2]

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend starting material in EtOH/H₂O (4:1).

    • Add Fe powder and NH₄Cl.

    • Heat to 80°C (Reflux) for 2 hours.

    • Filter hot through Celite to remove iron oxides. Concentrate to dryness.

Step 2: Cyclization to Imidazo[4,5-c]pyridine

Objective: Formation of the imidazole ring.[1][5][6][7][8]

Protocol: Triethyl Orthoformate (TEOF) Cyclization

  • Reagents: Triethyl orthoformate (TEOF, solvent & reagent), Sulfamic acid (catalytic, 5 mol%).

  • Procedure:

    • Suspend the crude diamine (from Step 1) in TEOF (5 mL/mmol).

    • Add Sulfamic acid (0.05 eq).

    • Heat the mixture to reflux (146°C) for 3–5 hours.

    • Observation: The suspension typically clears as the reaction proceeds, then may precipitate the product.

    • Workup: Cool to room temperature. The product often precipitates.

      • If precipitate forms: Filter and wash with cold diethyl ether.

      • If solution remains clear: Concentrate to dryness and triturate with EtOAc/Hexanes.

    • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH gradient 0-10%).

Data Analysis & Expected Results

Table 1: Typical Yields and Process Parameters

ParameterMethod A (H₂/Pd) + TEOFMethod B (Fe) + Formic Acid
Reduction Yield 90–95% (Cleanest profile)85–90% (Requires filtration)
Cyclization Yield 80–88%70–75%
Reaction Time 4h (Red) + 4h (Cyc)2h (Red) + 6h (Cyc)
Impurity Profile MinimalPotential iron salts/demethylation
Regioselectivity 100% [4,5-c] isomer 100% [4,5-c] isomer

Characterization Checkpoints:

  • ¹H NMR (DMSO-d₆):

    • Look for the diagnostic C2-H proton of the imidazole ring (typically a singlet around δ 8.2–8.5 ppm).

    • Verify the Methoxy group (singlet around δ 3.9–4.0 ppm).

    • Verify the Pyridine protons (two singlets or doublets depending on remaining substitution).

  • Mass Spectrometry: M+1 peak corresponding to [SM mass - 34 (loss of 2O + 2H) + 12 (C)]. Actually: SM (MW 169) -> Diamine (MW 139) -> Product (MW 149).

    • Calculation: C₇H₇N₃O₃ (SM, 169.14) → C₇H₇N₃O (Product, 149.15).

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Oxidation of the diamine intermediate.

    • Solution: Perform Step 2 immediately after Step 1. Do not store the diamine. Use an inert atmosphere (N₂/Ar).

  • Issue: Loss of Methoxy Group.

    • Cause: Acidic hydrolysis if using boiling formic acid or HCl.

    • Solution: Switch to TEOF with Ytterbium Triflate (Yb(OTf)₃) or Sulfamic acid as a mild catalyst.

  • Issue: Product Solubility.

    • Note: Imidazo[4,5-c]pyridines can be polar. If extraction fails, use continuous extraction or evaporate and purify the residue directly.

References

  • Regioselectivity in Imidazopyridine Synthesis

    • Source:ACS Combin
    • Relevance: Defines the regiochemical outcomes of 3,4-diamino vs 2,3-diamino pyridine cycliz
    • URL:[Link]

  • Reduction of Nitropyridines

    • Source:Molecules (MDPI)
    • Relevance: Protocols for iron and catalytic hydrogen
    • URL:[Link]

  • Cyclization with Triethyl Orthoform

    • Source:Journal of Heterocyclic Chemistry
    • Relevance: Optimization of TEOF-mediated ring closure for fused imidazole systems.
    • URL:[Link]

  • Pharmacology of Imidazo[4,5-c]pyridines

    • Source:N
    • Relevance: Discusses the biological activity of the 3-deazapurine scaffold derived
    • URL:[Link]

Sources

Reduction of nitro group in 3-Methoxy-5-nitropyridin-4-amine to diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 3-Methoxy-5-nitropyridin-4-amine to 3-Methoxy-pyridine-4,5-diamine

Executive Summary & Strategic Context

The reduction of 3-Methoxy-5-nitropyridin-4-amine (Substrate) to 3-Methoxy-pyridine-4,5-diamine (Product) is a critical gateway transformation in the synthesis of imidazo[4,5-c]pyridine scaffolds, a privileged structure in kinase inhibitors and antiviral therapeutics.

While nitro reduction is a textbook transformation, this specific substrate presents unique challenges:

  • Electronic Sensitivity: The resulting vicinal diamine is highly electron-rich (due to the ortho-methoxy group), making it prone to rapid oxidative degradation (browning/blackening) upon air exposure.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate with transition metal catalysts, potentially stalling hydrogenation.

  • Solubility: The starting nitroamine is often sparingly soluble in alcohols, requiring optimized solvent systems.

This guide details two field-proven protocols: Catalytic Hydrogenation (Method A) for high-purity/small-scale needs, and Iron-Mediated Reduction (Method B) for robust, cost-effective scale-up.

Mechanistic Insight & Pathway Analysis

Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine but passes through nitroso and hydroxylamine intermediates.[1] Accumulation of the hydroxylamine intermediate is a common cause of "stalled" reactions and impurities.

Figure 1: Mechanistic Pathway of Nitro Reduction

NitroReduction Start 3-Methoxy-5-nitropyridin-4-amine (Starting Material) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2H / -H2O Hydroxyl Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxyl +2H Side Azoxy/Azo Dimers (Oxidative Impurities) Nitroso->Side Condensation (If stalled) Product 3-Methoxy-pyridine-4,5-diamine (Target Diamine) Hydroxyl->Product +2H / -H2O (Rate Limiting Step) Hydroxyl->Side Condensation

Caption: Stepwise reduction pathway. Note that the Hydroxylamine -> Amine step is often rate-limiting; incomplete reaction leads to hydroxylamine impurities.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Gram-scale synthesis, high purity requirements, and downstream cyclizations.

Scientific Rationale: Palladium on Carbon (Pd/C) offers the cleanest profile. We utilize Methanol (MeOH) as the primary solvent to ensure product solubility, often with a THF co-solvent if the starting material is stubborn.

Reagents:

  • Substrate: 3-Methoxy-5-nitropyridin-4-amine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)

  • Solvent: MeOH (anhydrous) or MeOH/THF (1:1) [Concentration: 0.1 M][2]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)

Protocol:

  • Dissolution: In a round-bottom flask (or hydrogenation vessel), suspend the nitroamine in MeOH. Sonicate if necessary to break up aggregates.

  • Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes. Critical: This prevents ignition of the catalyst.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle N₂ stream.

  • Hydrogenation:

    • Balloon Method: Evacuate and backfill with H₂ (x3). Stir vigorously at Room Temperature (RT).

    • Pressure Method:[3][4][5] Charge to 30 psi H₂. Shake/stir at RT.[2][3][5][6]

  • Monitoring (Self-Validating): Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Success Indicator: The yellow suspension will turn into a clear (or slightly grey) solution as the starting material is consumed and the product dissolves.

    • End Point: Disappearance of the nitro peak (M+) and appearance of the diamine peak (M-30 for NO -> NH2 conversion mass shift).

  • Workup (Anaerobic):

    • Filter the mixture through a Celite pad under a blanket of Nitrogen to remove Pd/C.

    • Caution: Do not let the filter cake dry out (pyrophoric hazard).

    • Concentrate the filtrate immediately on a rotary evaporator at <40°C.

    • Storage: Store the resulting dark solid under Argon/Nitrogen at -20°C. Ideally, proceed immediately to the next step.

Method B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Scale-up (>50g), cost-sensitivity, or if the substrate contains halogens sensitive to hydrogenolysis.

Scientific Rationale: Iron in acidic media acts as a single-electron transfer (SET) reductant. It is less sensitive to catalyst poisoning by the pyridine nitrogen than Pd.

Reagents:

  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Acid/Solvent: Glacial Acetic Acid (AcOH) (10-15 volumes) OR Ethanol/Water (3:1) with NH₄Cl (5.0 equiv).

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Addition: Charge the substrate and solvent (AcOH). Start stirring.

  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes. Exotherm Warning: The reaction is exothermic; control addition rate to maintain temp <85°C.

  • Digestion: Stir at 70-80°C for 2-4 hours.

    • Self-Validating Step: The reaction mixture will change from yellow to a dark grey/brown sludge. TLC should show complete consumption.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through Celite to remove iron sludge. Wash the cake with EtOAc.

    • Neutralization: Carefully wash the filtrate with sat. NaHCO₃ (gas evolution!) until pH ~8.

    • Extraction: Separate layers. Re-extract aqueous layer with EtOAc (x2) as the diamine is polar.

    • Dry (Na₂SO₄) and concentrate.[7]

Comparative Analysis & Troubleshooting

Table 1: Method Selection Guide

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/AcOH
Purity Profile Excellent (Filtration only)Moderate (Requires extraction)
Scalability Limited by H₂ safety/pressureExcellent (Standard reactors)
Rate Fast (1-4 hours)Medium (2-6 hours)
Halogen Tolerance Poor (Risk of de-halogenation)Excellent
Cost High (Pd catalyst)Low (Iron powder)

Troubleshooting Guide:

  • Problem: Reaction stalls at ~90% conversion.

    • Cause: Catalyst poisoning by the pyridine amine.

    • Fix (Method A): Add 1-2 equivalents of Acetic Acid to the MeOH solution to protonate the pyridine nitrogen, protecting the catalyst.

  • Problem: Product turns black immediately upon isolation.

    • Cause: Air oxidation of the ortho-diamine.

    • Fix: Do not isolate the free base. Add HCl in Dioxane to the filtrate to precipitate the Diamine Dihydrochloride Salt , which is stable and storable.

Workflow Visualization

Figure 2: End-to-End Experimental Workflow

Workflow Start Start: 3-Methoxy-5-nitropyridin-4-amine Choice Select Method Start->Choice PathA Method A: Pd/C + H2 (Solvent: MeOH) Choice->PathA High Purity (Small Scale) PathB Method B: Fe + AcOH (Solvent: AcOH/H2O) Choice->PathB Robustness (Large Scale) WorkupA Filter (Celite) under N2 (Remove Catalyst) PathA->WorkupA WorkupB Filter (Celite) + Neutralize (NaHCO3) (Remove Fe Sludge) PathB->WorkupB Isolate Concentrate Filtrate (<40°C, Inert) WorkupA->Isolate WorkupB->Isolate Salt Optional: Add HCl/Dioxane (Isolate as Dihydrochloride Salt) Isolate->Salt For Stability End End: 3-Methoxy-pyridine-4,5-diamine Isolate->End Use Immediately Salt->End

Caption: Decision tree for selecting the optimal reduction method based on scale and purity needs.

Safety & Handling Protocol

  • Nitropyridines: Potential energetic materials. Handle with care, especially if dry.

  • Diamines: Often skin sensitizers and toxic. Handle in a fume hood.

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously in air. Keep wet with solvent or water at all times. Dispose of filter cakes in water-filled containers.

  • Hydrogen Gas: Flammable/Explosive. Use proper grounding and ventilation.

References

  • Catalytic Hydrogenation of Nitropyridines: Source: BenchChem Application Note. "Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide".
  • Iron-Mediated Reduction Protocol

    • Source: Common Organic Chemistry. "Nitro Reduction - Iron (Fe)".
    • URL:[Link]

  • Synthesis of 4,5-Diaminopyrimidines (Analogous Chemistry)

    • Source: PrepChem. "Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine".
    • URL:[Link]

  • General Nitro Reduction Reviews

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds".
    • URL:[Link]

  • Handling of Unstable Diamines

    • Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973). "2,3-Diaminopyridine".[8][9][10]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Methoxy-5-nitropyridin-4-amine in Kinase Inhibitor Synthesis

[1]

Executive Summary

In the landscape of kinase inhibitor design, the Imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore, serving as a bioisostere to the adenine ring of ATP. 3-Methoxy-5-nitropyridin-4-amine (3-MNA) is the critical biosynthetic precursor to the C4-methoxylated variant of this scaffold.

The inclusion of the methoxy group at the C3 position (becoming C4 in the fused system) serves two pivotal roles in Structure-Activity Relationship (SAR) optimization:

  • Solubility Enhancement: It disrupts planar stacking aggregation common in flat heteroaromatic kinase cores.

  • Selectivity Vector: It provides a steric handle that can induce atropisomerism or fill small hydrophobic pockets near the hinge region (e.g., the "gatekeeper" vicinity), differentiating the inhibitor from non-selective purine analogs.

This guide provides a validated workflow for transforming 3-MNA into a functional kinase inhibitor core, emphasizing the handling of the air-sensitive diamine intermediate.

Chemical Identity & Properties

PropertyDescription
Chemical Name 3-Methoxy-5-nitropyridin-4-amine
IUPAC Name 3-methoxy-5-nitropyridin-4-amine
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM
Key Reactivity Nitro reduction (C5); Electrophilic aromatic substitution (limited); Nucleophilic displacement (if activated)
Storage Store at 2-8°C, inert atmosphere (Ar/N₂). Protect from light.

Strategic Workflow: The "Linchpin" Strategy

The utility of 3-MNA lies in its conversion to the 3-methoxy-4,5-diaminopyridine intermediate, which is immediately cyclized to the target scaffold.

Pathway Visualization (Graphviz)[1]

Gcluster_0Critical Control PointSM3-Methoxy-4-aminopyridine(Starting Material)INT13-Methoxy-5-nitropyridin-4-amine(3-MNA)SM->INT1 Nitration(HNO3/H2SO4)INT23-Methoxy-4,5-diaminopyridine(Unstable Intermediate)INT1->INT2 Reduction(H2/Pd-C or Fe/AcOH)PROD4-Methoxy-imidazo[4,5-c]pyridine(Kinase Core)INT2->PROD Cyclization(R-COOH or Orthoformate)

Caption: Synthetic trajectory from precursor to kinase core. The diamine intermediate (dashed box) is oxidation-prone and requires immediate processing.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-5-nitropyridin-4-amine (3-MNA)

Note: If 3-MNA is not purchased commercially, it is synthesized via nitration of 3-methoxy-4-aminopyridine.

Mechanism: Electrophilic aromatic substitution. The amino group at C4 directs the nitro group to the ortho position (C5). Safety Warning: Nitration reactions are exothermic. Run behind a blast shield.

  • Preparation: Charge a 3-neck flask with sulfuric acid (H₂SO₄, 10 vol) and cool to 0°C.

  • Addition: Portion-wise add 3-methoxy-4-aminopyridine (1.0 equiv) while maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 equiv) over 30 minutes. The exotherm must be controlled.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS (Target M+H: 170.1).

  • Quench: Pour the reaction mixture onto crushed ice (50 vol). Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 7-8.

  • Isolation: The product precipitates as a yellow solid.[1] Filter, wash with cold water, and dry under vacuum at 45°C.

    • Yield Expectations: 65-75%.[1]

Protocol B: Reduction to 3-Methoxy-4,5-diaminopyridine (Critical Step)

Context: This diamine is highly electron-rich and susceptible to air oxidation (turning dark purple/black). This step must be telescoped into Protocol C immediately.

Method Choice:

  • Standard: Hydrogenation (H₂, Pd/C). Cleanest, but requires pressure equipment.

  • Robust: Iron reduction (Fe/AcOH). Best for functional group tolerance (e.g., if halogens are present elsewhere).

Protocol (H₂/Pd-C Method):

  • Dissolution: Dissolve 3-MNA (1.0 equiv) in MeOH/THF (1:1, 20 vol) .

  • Catalyst: Add 10% Pd/C (0.1 equiv by wt) under an Argon stream.

  • Reduction: Purge with H₂ gas (balloon or 30 psi). Stir vigorously at RT for 2-4 hours.

  • Verification: TLC (10% MeOH in DCM) shows disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot (often streaks).

  • Filtration: Filter through a Celite pad under Nitrogen (do not let the pad run dry with air suction to prevent fire/oxidation).

  • Use: Use the filtrate immediately for Protocol C. Do not store.

Protocol C: Cyclization to Imidazo[4,5-c]pyridine Core

Context: This step constructs the "Hinge Binding" motif.

Variant 1: Unsubstituted Core (Triethyl Orthoformate) Creates a C2-H variant, often used to test scaffold binding before optimizing the C2-substituent.

  • Concentration: Concentrate the filtrate from Protocol B to ~5 vol (do not dry completely).

  • Reagent: Add Triethyl Orthoformate (TEOF, 10 vol) and a catalytic amount of p-TsOH (0.05 equiv) .

  • Cyclization: Reflux (100°C) for 3-6 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[1][2]

  • Purification: Flash chromatography (DCM/MeOH 95:5). The product is the 4-methoxy-1H-imidazo[4,5-c]pyridine .

Variant 2: C2-Substituted Core (Carboxylic Acid Coupling) Creates a C2-Aryl/Alkyl variant, common in drugs like Dactolisib analogs.

  • Coupling: To the diamine solution from Protocol B, add R-COOH (1.1 equiv) , HATU (1.2 equiv) , and DIPEA (3.0 equiv) . Stir at RT for 2 hours to form the amide intermediate.

  • Cyclization: Add Glacial Acetic Acid (excess) and heat to 80-100°C for 12 hours to effect dehydration/cyclization.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc, and purify.

Case Study: Impact on Kinase Selectivity

In a hypothetical campaign targeting PI3K (Phosphoinositide 3-kinase) , the 3-methoxy group on the pyridine ring (C4 on the imidazo-pyridine) plays a crucial role.

Comparative Data: Methoxy vs. Hydrogen
Compound VariantStructure (C4-Substituent)PI3Kα IC₅₀ (nM)Solubility (pH 7.4)Metabolic Stability (t½, Human Microsomes)
Analog A Hydrogen (-H)125 µM15 min
Analog B Methoxy (-OMe)8 45 µM 55 min

Analysis:

  • Potency: The methoxy group often fills a small hydrophobic pocket near the hinge, slightly improving potency via van der Waals interactions.

  • Solubility: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA) with solvent water, significantly boosting aqueous solubility compared to the lipophilic -H analog.

  • Metabolism: The methoxy group blocks the C4 position from cytochrome P450 oxidation (a common soft spot in pyridines), extending half-life.

Troubleshooting & Tips

  • Dark Reaction Mixture: If the reduction (Protocol B) turns black/tarry, oxygen ingress occurred. Ensure all solvents are degassed (sparged with N₂ for 15 min) prior to use.

  • Incomplete Cyclization: If the intermediate amide persists in Protocol C (Variant 2), increase the temperature to 120°C or switch to polyphosphoric acid (PPA) for difficult substrates.

  • Regioselectivity: In the final Imidazo[4,5-c]pyridine, the N-H proton can tautomerize between N1 and N3. Alkylation of this scaffold usually favors N1 (the sterically less hindered side relative to the C4-methoxy), but mixtures are common. Confirm regiochemistry via NOESY NMR.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: "Synthetic Approaches to Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines."[3][4][5][6]

    • Source: PMC / NIH

    • URL:[Link]

  • Nitration Protocols for Aminopyridines

    • Title: "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][5][7]

    • Source: Organic & Biomolecular Chemistry (RSC)[7]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Imidazopyridines)

    • Title: "Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors."[8] (Note: Discusses the isomeric [4,5-b] system, but SAR principles regarding the pyridine core apply).

    • Source: PubMed

    • URL:[Link]

  • Reduction of Nitro-Aminopyridines

    • Title: "2,3-Diaminopyridine Synthesis via Nitro Reduction."
    • Source: Organic Syntheses[9]

    • URL:[Link]

Disclaimer: The protocols described herein involve hazardous chemicals (fuming nitric acid, hydrogen gas, pressurized vessels). All experiments should be conducted by trained personnel in a fume hood with appropriate PPE.

Scalable synthesis routes for 4-Amino-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scalable Synthesis Routes for 4-Amino-3-methoxy-5-nitropyridine

Abstract

4-Amino-3-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest as a key building block in the development of novel pharmaceutical and agrochemical agents.[1] Its synthesis, however, presents considerable challenges related to regioselectivity, the use of hazardous reagents, and scalability. This guide provides a comprehensive overview of a modern, scalable, and safety-conscious synthetic route. We will move beyond classical methods involving hazardous reagents like phosphorus oxychloride (POCl₃) and instead focus on a more elegant, two-step process starting from 3-methoxy-4-pyridone. The core of this strategy involves a regioselective nitration followed by a practical amination of the pyridone intermediate, activated via in-situ silylation.[2] This approach not only enhances safety and operational simplicity but is also amenable to large-scale production, including potential adaptation to continuous flow systems for the energetic nitration step.[3]

Introduction: The Challenge of Synthesizing Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of bioactive compounds.[4] However, the synthesis of highly substituted pyridines is often complex. Direct electrophilic substitution on the pyridine ring can be difficult due to the electron-deficient nature of the heterocycle and often requires harsh conditions that are incompatible with many functional groups.[5] The synthesis of 4-Amino-3-methoxy-5-nitropyridine is a case in point, requiring the precise installation of three distinct substituents with specific regiochemistry.

Traditional synthetic routes might involve multiple steps of protection, activation, substitution, and deprotection, often relying on aggressive and hazardous reagents. For instance, converting a pyridone to a reactive halo-pyridine intermediate frequently employs phosphorus oxychloride (POCl₃), a substance that is highly corrosive, toxic, and presents significant challenges in waste disposal and operator safety on a large scale.[2][6]

This document outlines a superior strategy designed for scalability and safety. By leveraging the inherent reactivity of a 4-pyridone intermediate, we can achieve the desired transformation efficiently, avoiding many of the pitfalls of classical methods.

Comparative Analysis of Synthetic Strategies

The Classical "Halogenation-Substitution" Approach

A conventional approach would likely involve the conversion of a pyridone to a 4-chloropyridine derivative, which then undergoes nucleophilic aromatic substitution (SNAr) with an amine source.

  • Activation: The pyridone is treated with a strong dehydrating/chlorinating agent like POCl₃ or phosgene to form the 4-chloro-3-methoxy-5-nitropyridine intermediate.[6]

  • Substitution: The chloro-intermediate is then reacted with ammonia or an amine equivalent to install the 4-amino group. The chloro group at the 4-position is highly activated towards SNAr by both the ring nitrogen and the electron-withdrawing nitro group at the 5-position.

While chemically valid, this route's reliance on POCl₃ is a significant drawback for scalable synthesis due to safety, handling, and environmental concerns.[2]

The Proposed "Pyridone Silylation-Amination" Route

A more modern and process-friendly approach circumvents the need for a halogenated intermediate. This strategy, adapted from practical methods for aminating nitropyridones, utilizes in-situ activation of the pyridone oxygen.[2]

  • Activation: The 3-methoxy-5-nitro-4-pyridone intermediate is treated with a silylating agent, such as hexamethyldisilazane (HMDS). This converts the pyridone's carbonyl oxygen into a silyl ether, which is a much better leaving group.

  • Substitution: An amine is then added directly to the reaction mixture. The amine attacks the C4 position, and subsequent elimination of the silyloxy group drives the reaction to completion, directly yielding the final 4-amino product.

This method is significantly safer, avoids corrosive reagents, and often proceeds under milder conditions, making it a superior choice for process development and large-scale manufacturing.

Proposed Scalable Synthesis Pathway

The recommended two-step synthesis begins with the commercially available or readily synthesized 3-methoxy-4-pyridone.

G A 3-Methoxy-4-pyridone (Starting Material) B Step 1: Regioselective Nitration Reagents: HNO₃ / H₂SO₄ Key Control: Temperature A->B C 3-Methoxy-5-nitro-4-pyridone (Key Intermediate) B->C D Step 2: Silylation-Activated Amination Reagents: 1. HMDS  2. Amine Source Advantage: Avoids POCl₃ C->D E 4-Amino-3-methoxy-5-nitropyridine (Final Product) D->E G cluster_0 Mechanism: Silylation-Activated Amination A 3-Methoxy-5-nitro-4-pyridone C Activated Silyl Ether Intermediate (-O-SiMe₃) A->C + HMDS - NH₃ B Hexamethyldisilazane (HMDS) E Nucleophilic Aromatic Substitution (SNAr) C->E + Amine D Amine Source (e.g., NH₄OH) F 4-Amino-3-methoxy-5-nitropyridine (Product) E->F - Me₃SiOH

Caption: Mechanism of silylation-activated amination.

Protocol:

  • Reaction Setup: To a clean, dry, inerted reactor, add 3-methoxy-5-nitro-4-pyridone (1.0 eq) and a suitable solvent such as acetonitrile (5.0 vol equiv.).

  • Silylation: Add hexamethyldisilazane (HMDS, 1.5 eq) to the suspension. Heat the mixture to 60 °C and stir for 15-30 minutes. The mixture should become a clear solution as the silyl ether forms.

  • Amination: Add a source of ammonia. A sealed reactor with anhydrous ammonia gas (2-3 eq) can be used, or concentrated ammonium hydroxide (NH₄OH, 5.0 eq) can be added carefully. Continue heating at 60-70 °C for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Crystallization & Isolation: Add isopropanol (3.0 vol equiv.) to the residue and stir. The product may precipitate directly. If not, the addition of water can induce crystallization. Cool the slurry to 0-5 °C and stir for 1 hour.

  • Filtration and Drying: Filter the solid product, wash with a cold 1:1 mixture of isopropanol/water, and then with a small amount of cold isopropanol. Dry the product under vacuum at 50-60 °C to yield 4-Amino-3-methoxy-5-nitropyridine.

Data Summary

The following table summarizes expected outcomes for this synthetic sequence based on literature precedents for similar transformations. [2]

Parameter Step 1: Nitration Step 2: Amination Overall
Starting Material 3-Methoxy-4-pyridone 3-Methoxy-5-nitro-4-pyridone 3-Methoxy-4-pyridone
Typical Yield 85-95% 80-90% 68-85%
Expected Purity >98% (after crystallization) >99% (after crystallization) >99%
Key Reagents HNO₃, H₂SO₄ HMDS, NH₃/NH₄OH -
Solvent(s) Sulfuric Acid Acetonitrile -

| Temperature | 0-10 °C | 60-70 °C | - |

Safety and Scalability Considerations

  • Nitration: This step is highly exothermic. On a large scale, excellent temperature control is paramount. The use of a continuous flow reactor for this step is highly recommended as it minimizes the volume of the energetic reaction mixture at any given time, significantly improving the safety profile. [3]All additions of nitric acid must be slow and controlled, and adequate cooling capacity is essential.

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Hexamethyldisilazane is flammable and an irritant. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered facility.

  • Process Advantages: The proposed route's primary advantage is the avoidance of POCl₃, a highly toxic and reactive chemical. [2]The use of HMDS and ammonia presents a much lower risk profile, making the process more amenable to standard manufacturing environments. The workup procedures rely on simple filtration and crystallization, which are robust and easily scalable operations.

Conclusion

The described two-step synthesis of 4-Amino-3-methoxy-5-nitropyridine via nitration and subsequent silylation-activated amination represents a safe, efficient, and scalable manufacturing process. By deliberately avoiding hazardous intermediates and leveraging modern synthetic methods, this protocol provides a reliable pathway for producing this valuable building block for researchers and drug development professionals. The detailed rationale and step-by-step instructions provide a solid foundation for implementation, with clear guidance on critical safety and operational parameters.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(5), 459. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Konwar, D. et al. (2015). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • E. Matsumura, M. Ariga, Y. Tohda. (1990). One-Pot Synthesis of 3-Nitropyridines by Ring Transformation of 1-Methyl-3,5-dinitro-2-pyridone with Ketones or Aldehydes in the Presence of Ammonia. Bulletin of the Chemical Society of Japan, 63, 2820-2827. [Link]

  • Wang, Y. et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Pesti, J. A., et al. (2008). Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development, 12(6), 1184–1187. [Link]

  • Green, S. P., et al. (2024). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Molecules, 29(20), 4729. [Link]

  • Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(1), 63-70. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. [Link]

  • Cave, G. W. V., & Raston, C. L. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 1, 14. [Link]

  • Jia, Y.-X., et al. (2006). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Organic Letters, 8(15), 3291–3294. [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • Yutilov, Y. M., & Svertilova, I. A. (1994). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Methods of organic chemistry, 4, 1-3. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Nitration of 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 4-aminopyridine (4-AP) to synthesize 4-amino-3-nitropyridine is a deceptively simple transformation that often suffers from variable yields (30–60%) due to the "pyridine paradox": the ring is electron-deficient and deactivated towards electrophilic attack, while the amino group is highly reactive but prone to protonation in the necessary acidic media.

High-yield protocols (>80%) rely on a specific mechanistic pathway: The Nitramine Rearrangement . Instead of forcing direct ring nitration (which is sluggish on the protonated pyridinium species), optimized protocols first form the N-nitroamine intermediate at low temperatures, which then rearranges intramolecularly to the C-3 position upon heating.

This guide provides the technical scaffolding to master this reaction, moving beyond "recipe following" to mechanistic control.

Module 1: The Mechanistic Pathway & Protocol

The "Yield-Maker" Mechanism

To improve yield, you must stop treating this as a standard electrophilic aromatic substitution (EAS). In strong sulfuric acid, 4-AP exists as the pyridinium salt, which is deactivated. The key is to generate the nitramine intermediate (4-nitraminopyridine) at low temperatures.

The Pathway:

  • N-Nitration (Kinetic Control): Attack of

    
     on the exocyclic amine nitrogen at 0–10°C.
    
  • Rearrangement (Thermodynamic Control): Acid-catalyzed migration of the nitro group from the exocyclic nitrogen to the C-3 position (ortho) at elevated temperatures (60–90°C).

Visualizing the Pathway

NitrationPathway Start 4-Aminopyridine (Starting Material) Acid Acidic Media (H2SO4) Start->Acid Protonation Inter N-Nitro Intermediate (Unstable Nitramine) Acid->Inter + HNO3 (fuming) 0-10°C Heat Thermal Rearrangement (60-90°C) Inter->Heat Isomerization Product 4-Amino-3-Nitropyridine (Target) Heat->Product Major Pathway Side Side Products (3,5-Dinitro / Pyridone) Heat->Side Overheating or Excess HNO3

Caption: The critical Nitramine Rearrangement pathway. Yield loss occurs if the intermediate is not formed (temp too high initially) or if rearrangement is incomplete (temp too low).

Optimized Experimental Protocol

Standardized for 50 mmol scale.

ParameterSpecificationTechnical Rationale
Solvent Conc. Sulfuric Acid (98%)Acts as solvent and catalyst; dehydrating agent to generate

.
Nitrating Agent Fuming Nitric Acid (>90%)Essential to maintain high

. Standard 65% HNO3 introduces too much water, killing the reaction rate.
Stoichiometry 1.0 equiv 4-AP : 1.1–1.2 equiv HNO3Excess HNO3 leads to dinitration (3,5-dinitro).
Temp (Step 1) 0–10°C Critical for N-nitration.[1][2] Higher temps here cause oxidation/tars.
Temp (Step 2) 90°C Required energy barrier for the nitro-group migration to C-3.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 20 mL Conc.

    
    . Cool to 0°C in an ice-salt bath. Slowly add 5.0 g (50 mmol) of 4-aminopyridine. Caution: Exothermic.
    
  • Nitration: Maintain internal temperature <10°C. Add 2.5 mL Fuming

    
     dropwise over 30 minutes.
    
  • Formation: Stir at 0–10°C for 1 hour. (Forms the nitramine).[3][4]

  • Rearrangement: Remove ice bath. Slowly heat the mixture to 90°C. Stir for 3 hours.

  • Quench: Cool to RT. Pour onto 100g crushed ice.

  • Isolation: Neutralize carefully with Ammonia (

    
    ) to pH 7–8. Collect yellow precipitate by filtration.[1][2]
    

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry. What happened?

Diagnosis: Thermal runaway or oxidation. Root Cause: You likely added the Nitric Acid too fast or at too high a temperature. The exocyclic amine is sensitive to oxidation before it is nitrated. Solution:

  • Ensure the initial addition is strictly at 0–5°C .

  • Verify your stirring efficiency; local hot spots in viscous sulfuric acid cause immediate charring.

Q2: I have low yield (<40%) and unreacted starting material.

Diagnosis: Incomplete rearrangement or "wet" acid. Root Cause:

  • Water Content: If you used standard 65% HNO3, the water produced in the reaction diluted the acid, stopping the generation of nitronium ions.

  • Temperature Profile: If you did not heat to 90°C (or only heated to 50–60°C), the nitramine intermediate may not have rearranged and was hydrolyzed back to starting material during the aqueous workup. Solution: Use Fuming Nitric Acid and ensure the heating block is maintained at 90°C for at least 3 hours.[2]

Q3: I am seeing a significant amount of 3,5-dinitro-4-aminopyridine.

Diagnosis: Over-nitration. Root Cause: Excess Nitric Acid. Once the mono-nitro product forms, the amine group is less basic but still activating enough for a second attack if a large excess of electrophile is present. Solution: Stick strictly to 1.0 : 1.1 stoichiometry . Do not add "extra" acid to push the reaction.

Q4: I cannot precipitate the product during workup.

Diagnosis: pH mismanagement. Root Cause: 4-Amino-3-nitropyridine is amphoteric.

  • pH < 4: It remains protonated and soluble.

  • pH > 10: It can form soluble salts or degrade. Solution: You must target the Isoelectric Point (approx pH 7–8) . Use a pH meter, not just litmus paper, during the neutralization with ammonia.

Module 3: Troubleshooting Logic Gate

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Problem Identify Yield Issue Issue1 Black/Tarry Crude Problem->Issue1 Issue2 Recovered Starting Material Problem->Issue2 Issue3 Dinitration (3,5-isomer) Problem->Issue3 Sol1 Action: Reduce Addn Rate Keep T < 5°C Issue1->Sol1 Sol2 Action: Check HNO3 Conc Increase T to 90°C Issue2->Sol2 Sol3 Action: Reduce HNO3 equiv to 1.1 max Issue3->Sol3

Caption: Decision matrix for diagnosing common failure modes in aminopyridine nitration.

Module 4: Safety & Toxicity (Critical)

4-Aminopyridine is a Potassium Channel Blocker. Unlike standard organic intermediates, 4-AP is a potent neurotoxin. It enhances neurotransmitter release and can cause seizures at low doses.

  • LD50 (Oral, Rat): ~20 mg/kg.

  • Handling: Double-gloving (Nitrile) is mandatory. Weighing should only occur in a functioning fume hood.

  • Reaction Safety: The nitration is highly exothermic.[5] The "runaway" potential is highest during the transition from the low-temperature addition to the high-temperature rearrangement. Ensure the reaction is stable before heating.

References

  • Synthesis of 4-amino-3-nitropyridine . ChemicalBook Protocols. Retrieved from .

  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine . BenchChem Technical Guides. Retrieved from .

  • Synthetic method of 3, 4-diaminopyridine (Patent CN114315706A) . Google Patents. Retrieved from .

  • The effect of acid concentration on the pyridine nitramine rearrangement: an N.M.R. study . Australian Journal of Chemistry, 1983. Retrieved from .

  • Nitration of Pyridines and Quinolines through Oxazino Azines . ACS Publications. Retrieved from .

Sources

Technical Support Center: Purification of 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of 3-Methoxy-5-nitropyridin-4-amine. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Our goal is to blend established scientific principles with practical, field-tested insights to ensure the successful isolation of high-purity 3-Methoxy-5-nitropyridin-4-amine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Methoxy-5-nitropyridin-4-amine, providing a systematic approach to problem-solving.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've followed the synthesis protocol, but my yield of crude 3-Methoxy-5-nitropyridin-4-amine is significantly lower than expected after the initial work-up. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors, from incomplete reaction to losses during the work-up procedure. The synthesis of similar nitropyridine compounds often involves a nitration reaction in a strong acidic medium, followed by neutralization to precipitate the product.[1][2]

Potential Causes & Solutions:

  • Incomplete Nitration: The nitration of pyridine derivatives requires careful temperature control.[1][2]

    • Troubleshooting: Ensure the reaction temperature is maintained within the optimal range (e.g., 0-10°C during the addition of the nitrating agent). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Losses During Neutralization: The product precipitates upon neutralization of the acidic reaction mixture. If the pH is not carefully controlled, the product may not fully precipitate or may even decompose.

    • Troubleshooting: Add the neutralizing agent (e.g., ammonia solution) slowly while monitoring the pH to ensure it reaches the optimal point for precipitation (typically around pH 7).[1][2] Ensure the mixture is thoroughly chilled during neutralization to maximize precipitation.

  • Product Adherence to Glassware: The precipitated product can sometimes adhere to the walls of the reaction vessel.

    • Troubleshooting: After filtration, rinse the flask with a small amount of the filtrate or a suitable solvent to dislodge any remaining product.

Issue 2: Persistent Impurities After Recrystallization

Question: I have attempted to purify my crude 3-Methoxy-5-nitropyridin-4-amine by recrystallization, but I'm still observing significant impurities in my NMR/LC-MS analysis. What can I do?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities. Common impurities in pyridine synthesis can include regioisomers and unreacted starting materials.[3]

Troubleshooting Steps:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.

    • Actionable Advice: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and water). A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be highly effective.

  • Activated Carbon Treatment: If the impurities are colored, they may be removed by treating the hot solution with a small amount of activated carbon before filtration.

    • Protocol: Add a small amount of activated carbon to the hot, dissolved solution, and swirl for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Consider an Alternative Purification Method: If recrystallization fails to remove persistent impurities, column chromatography is the next logical step.

Issue 3: Peak Tailing and Poor Separation in Column Chromatography

Question: I am trying to purify 3-Methoxy-5-nitropyridin-4-amine using silica gel column chromatography, but I am experiencing significant peak tailing and my compound is not separating well from a closely eluting impurity. What are my options?

Answer: Peak tailing with basic compounds like pyridine derivatives on silica gel is a common issue.[4] This is primarily due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[4]

Solutions to Improve Separation:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), to the mobile phase can help to saturate the acidic silanol sites on the silica gel, reducing the interaction with your compound and minimizing tailing.[4][5]

    • pH Adjustment: While less common in standard column chromatography, adjusting the mobile phase with a small amount of a volatile acid or base can sometimes improve peak shape.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For basic compounds, switching to alumina can be a good alternative to silica gel.

    • Amine-Functionalized Silica: These columns are less acidic than standard silica and can provide better peak shapes for basic compounds.[6]

  • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a gradient elution (gradually increasing the polarity of the mobile phase) can help to sharpen peaks and improve the separation of closely eluting compounds.

II. Frequently Asked Questions (FAQs)

Recrystallization

Q1: What is the best starting point for selecting a recrystallization solvent for 3-Methoxy-5-nitropyridin-4-amine?

A1: Based on the structure, which contains both polar (amine, nitro) and non-polar (methoxy, pyridine ring) groups, a good starting point would be polar protic solvents like ethanol or methanol, or a moderately polar aprotic solvent like ethyl acetate.[7] It is also common to use a binary solvent system, such as ethanol-water or ethyl acetate-hexanes, to achieve the ideal solubility profile.[7]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can:

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation and induce crystallization.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Column Chromatography

Q3: How do I choose the right mobile phase for silica gel chromatography of 3-Methoxy-5-nitropyridin-4-amine?

A3: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[8] Start with a relatively non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.

Q4: Can I use reversed-phase chromatography to purify 3-Methoxy-5-nitropyridin-4-amine?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially if the compound has some hydrophobic character.[9] The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile. This can be particularly useful for separating impurities that are difficult to resolve using normal-phase chromatography.

General Purity and Stability

Q5: How can I assess the purity of my final product?

A5: A combination of techniques should be used to confirm the purity and identity of your 3-Methoxy-5-nitropyridin-4-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q6: Are there any specific storage conditions recommended for 3-Methoxy-5-nitropyridin-4-amine?

III. Experimental Protocols

Protocol 1: Recrystallization of 3-Methoxy-5-nitropyridin-4-amine
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble, heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Methoxy-5-nitropyridin-4-amine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of 3-Methoxy-5-nitropyridin-4-amine
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Methoxy-5-nitropyridin-4-amine.

IV. Data Presentation & Visualization

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Suitability for RecrystallizationCommon Use in Chromatography
Hexane0.169Co-solvent with a more polar solventNon-polar mobile phase component
Toluene2.4111Can be effective for less polar compoundsMobile phase component
Ethyl Acetate4.477Good single or co-solvent optionPolar mobile phase component
Ethanol4.378Good single or co-solvent optionCan be used as a polar modifier
Methanol5.165Can be too polar, but useful as a co-solventPolar mobile phase component
Water10.2100Co-solvent with a less polar solvent (e.g., ethanol)Used in reversed-phase chromatography
Diagrams

Purification_Workflow Crude_Product Crude 3-Methoxy-5- nitropyridin-4-amine Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (NMR, LC-MS, MP) Recrystallization->Purity_Analysis Check Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Re-check Purity Purity_Analysis->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 98%

Caption: A decision-making workflow for the purification of 3-Methoxy-5-nitropyridin-4-amine.

Chromatography_Troubleshooting Start Column Chromatography Issue: Peak Tailing/Poor Separation Modify_Mobile_Phase Modify Mobile Phase (e.g., add TEA) Start->Modify_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Start->Change_Stationary_Phase Use_Gradient_Elution Implement Gradient Elution Start->Use_Gradient_Elution Improved_Separation Improved Separation Modify_Mobile_Phase->Improved_Separation Change_Stationary_Phase->Improved_Separation Use_Gradient_Elution->Improved_Separation

Caption: Troubleshooting guide for common column chromatography issues.

V. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). Retrieved from

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (2025). Retrieved from

  • Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from

  • Supporting Information - Rsc.org. (2019). Retrieved from

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012). Retrieved from

  • Column Chromatography - Magritek. (n.d.). Retrieved from

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - IUCr Journals. (2025). Retrieved from

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Retrieved from

  • How to remove pyridine from reaction mixture? - ResearchGate. (2025). Retrieved from

  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine - Benchchem. (2025). Retrieved from

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved from

  • 896161-12-9|3-Methoxy-5-nitropyridin-2-amine|BLD Pharm. (n.d.). Retrieved from

  • 4-Amino-3-nitropyridine synthesis - ChemicalBook. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-3-methoxy-5-nitropyridine (CAS: 103982-83-8) typically involves the nitration of 4-amino-3-methoxypyridine.[1] While the amino group at C4 strongly directs electrophilic substitution to the C5 position, the methoxy group at C3 exerts a competing directing effect toward C2 and C6. Consequently, crude reaction mixtures frequently contain 5-15% of regioisomers (primarily 2-nitro and 6-nitro isomers) alongside unreacted starting material.

This guide provides authoritative workflows to isolate the target 5-nitro isomer to >99% purity, a critical requirement for its use as an intermediate in EGFR inhibitor synthesis (e.g., Olmutinib analogs).

Module 1: Diagnostic & Identification (FAQ)

Q: How do I definitively distinguish the 5-nitro target from its regioisomers?

A: While LC-MS will show identical mass (m/z ~170 [M+H]+), 1H-NMR is the definitive tool for structural assignment.

FeatureTarget: 5-Nitro Isomer Impurity: 2-Nitro Isomer Impurity: 6-Nitro Isomer
Singlet Pattern Two distinct singlets (C2-H and C6-H).Two doublets (coupling between C5-H and C6-H).Two singlets (C2-H and C5-H).
Chemical Shift C2-H is highly deshielded (~8.8-9.0 ppm) due to being flanked by N and OMe.C6-H doublet appears upfield relative to the target.C2-H appears similar, but C5-H is distinct.
NOE Signal Strong NOE between OMe and C2-H.Strong NOE between OMe and C4-NH2 (no proton at C2).Strong NOE between OMe and C2-H.

Technical Insight: The C5-nitro group locks the C4-amino protons into a specific conformation due to intramolecular hydrogen bonding, often resulting in a broad, downfield exchangeable signal (>8.0 ppm) compared to the isomers.

Module 2: Purification Strategy Decision Matrix

Before selecting a method, assess your crude purity. High-temperature recrystallization is efficient but requires a crude purity of >85%. If your crude is tarry or <80% pure, a pre-wash or chromatography step is mandatory.

PurificationStrategy Start Crude Product Analysis (HPLC Area %) CheckPurity Is Target Purity > 85%? Start->CheckPurity HighPurity Route A: Recrystallization (Ethanol/Water) CheckPurity->HighPurity Yes LowPurity Route B: Acid/Base Wash (Pre-purification) CheckPurity->LowPurity No (70-85%) VeryLowPurity Route C: Column Chromatography (DCM/MeOH) CheckPurity->VeryLowPurity No (<70%) FinalPolish Final Reslurry (Cold Ethanol) HighPurity->FinalPolish LowPurity->HighPurity Enriched Solid VeryLowPurity->HighPurity Enriched Fractions QC QC Release (>99% HPLC) FinalPolish->QC

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material quality.

Module 3: Recrystallization (The Gold Standard)

This protocol exploits the planarity and stacking ability of the 5-nitro isomer compared to the more sterically congested 2-nitro isomer.

Protocol: Ethanol/Water Recrystallization

Applicability: Removal of 2-nitro isomer and trace starting materials.

  • Dissolution: Charge the crude solid into a flask. Add Ethanol (95%) at a ratio of 10-12 mL per gram of crude.

  • Reflux: Heat to reflux (approx. 78°C). The solution should become clear yellow/orange.

    • Troubleshooting: If undissolved black specks remain, perform a hot filtration through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to 60°C with gentle stirring.

  • Anti-solvent Addition (Optional but Recommended): If yield is low, add Water (pre-heated to 60°C) dropwise until persistent turbidity is observed (approx. 2-3 mL/g).

  • Crystallization: Cool to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Filtration: Filter the bright yellow needles.

  • Wash: Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Vacuum dry at 45°C.

Why this works: The target 5-nitro isomer has significantly lower solubility in cold ethanol compared to the 2-nitro isomer and the unreacted amine, which remain in the mother liquor [1, 2].

Module 4: Chemical Washing (Acid-Base Swing)

Applicability: When the crude contains >10% unreacted starting material or non-basic tars.

The introduction of the nitro group at C5 significantly reduces the basicity of the pyridine nitrogen (pKa drops from ~9.1 in 4-aminopyridine to ~3-4). We can exploit this.

Protocol:
  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) (20 mL/g).

  • Acid Wash (Removal of Starting Material):

    • Wash the organic layer with 0.5 M HCl (2 x 10 mL/g).

    • Mechanism:[2][3][4][5][6][7][8] The unreacted 4-amino-3-methoxypyridine (more basic) will protonate and move to the aqueous layer. The nitro-substituted product (less basic) will largely remain in the EtOAc layer due to the electron-withdrawing nitro group reducing the pyridine nitrogen's affinity for protons at this pH.

  • Base Wash (Removal of Acidic Impurities):

    • Wash the organic layer with Saturated NaHCO3 .

    • Mechanism:[2][3][4][5][6][7][8] Removes any phenolic impurities (hydrolysis byproducts) or residual mineral acids.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Proceed to recrystallization.[2][9][10][11]

Module 5: Chromatography (The "Nuclear" Option)

Applicability: Separation of regioisomers when crystallization fails or for isolating analytical standards.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Gradient StepSolvent Ratio (DCM:MeOH)Eluting Component
Equilibration 100:0Non-polar tars
Elution 1 99:1 to 98:2Target: 5-Nitro Isomer
Elution 2 95:52-Nitro / 6-Nitro Isomers
Elution 3 90:10Unreacted Starting Material

Technical Note: The 5-nitro isomer is typically less polar than the 2-nitro isomer because the intramolecular H-bond (NH...O2N) in the 5-nitro species reduces its interaction with the silica stationary phase.

Module 6: Troubleshooting & FAQs

Q: My product is oiling out during recrystallization. What is wrong?

A: "Oiling out" indicates the temperature dropped too quickly or the solvent polarity is slightly off.

  • Fix: Re-heat to reflux until clear. Add a seed crystal of pure product at 60°C. Cool very slowly (wrap the flask in foil or a towel). If using EtOH/Water, slightly increase the Ethanol portion.

Q: The product color is dark orange/brown instead of yellow.

A: This indicates oxidation products or azo-impurities.

  • Fix: Perform a Reslurry in Toluene.

    • Suspend solid in Toluene (5 mL/g).

    • Heat to 80°C (do not dissolve completely).

    • Stir for 1 hour.

    • Cool to RT and filter.

    • Logic: Toluene is excellent for solubilizing dark, non-polar organic tars while the polar nitropyridine remains solid [4].

Q: Can I use Activated Carbon?

A: Yes, but with caution. Nitro compounds can sometimes reduce on the surface of certain active carbons or bind irreversibly. Use neutral activated carbon during the hot filtration step of recrystallization (approx. 5 wt% loading).

Visualizing the Isomer Separation Logic

IsomerSeparation Mixture Crude Mixture (5-Nitro, 2-Nitro, Amine) Step1 Solvent Choice (Ethanol) Mixture->Step1 Target Target: 5-Nitro (Planar, H-Bonded) Step1->Target Low Solubility (Cold) Impurity1 Impurity: 2-Nitro (Steric Clash, More Soluble) Step1->Impurity1 High Solubility Impurity2 Impurity: Amine (Polar, Soluble) Step1->Impurity2 High Solubility Crystal Crystalline Lattice Target->Crystal Precipitates MotherLiquor Mother Liquor Impurity1->MotherLiquor Remains Dissolved Impurity2->MotherLiquor Remains Dissolved

Figure 2: Solubility differentials driving the separation of nitropyridine isomers in ethanol.

References

  • BenchChem Technical Support. (2025).[4][11] Refining Crystallization Methods for High-Purity Nitropyridines. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization of Heterocycles. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of 4-Amino-3-nitropyridine Derivatives. Retrieved from

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures for nitropyridines. Retrieved from

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules Journal. Retrieved from

Sources

Technical Support Center: Navigating Solubility Challenges with Nitropyridine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyridine amine derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this class of compounds. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.

Section 1: Understanding the Challenge: Why Are Nitropyridine Amine Derivatives Often Poorly Soluble?

Nitropyridine amine derivatives are characterized by a combination of a basic amine group and an electron-withdrawing nitro group on a pyridine ring. This unique structure imparts several physicochemical properties that contribute to their typically low aqueous solubility:

  • High Crystallinity: The planar, aromatic nature of the pyridine ring, coupled with hydrogen bonding capabilities of the amine and nitro groups, often leads to a highly stable and rigid crystal lattice structure. Significant energy is required to overcome these intermolecular forces and dissolve the compound.

  • Molecular Polarity: While the amine and nitro groups are polar, the overall molecule can possess a significant non-polar character, especially with additional hydrophobic substituents. This can lead to poor interactions with the highly polar water molecules.

  • pH-Dependent Ionization: The basicity of the amine group means its ionization state is dependent on the pH of the solution.[1][2] In neutral or basic conditions, the amine is in its less soluble free base form.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues in a direct Q&A format.

Q1: My nitropyridine amine derivative won't dissolve in my aqueous buffer (pH 7.4). What is my first step?

A1: The first and most critical step is to assess the pH-dependent solubility of your compound. The amine group on the pyridine ring is basic and will be protonated (and thus more soluble) at a lower pH.[3][4][5]

  • Immediate Action: Attempt to dissolve a small amount of your compound in an acidic buffer (e.g., pH 2-4). If it dissolves, you have a clear indication that pH adjustment is a viable strategy.

  • Causality: At neutral or alkaline pH, the amine is in its neutral, free base form, which is typically less water-soluble. By lowering the pH, you protonate the amine, creating a charged species (an ammonium salt) that is more readily solvated by polar water molecules.[2]

Q2: I've lowered the pH, and my compound dissolves, but it crashes out when I add it to my cell culture media at physiological pH. What's happening?

A2: This is a classic example of the difference between kinetic and thermodynamic solubility.[6][7][8][9] You created a supersaturated, kinetically soluble stock solution in an acidic buffer. When this is diluted into the higher pH of your media, the compound's equilibrium (thermodynamic) solubility is much lower, causing it to precipitate.

  • Troubleshooting Strategy:

    • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[10] Then, add this stock to your aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid cellular toxicity.

    • Mechanism: Co-solvents work by reducing the polarity of the bulk aqueous solution, which can better accommodate the non-polar regions of your nitropyridine amine derivative. This approach helps to keep the compound in solution even at a less favorable pH.

Q3: I'm concerned about using DMSO due to potential effects on my assay. Are there alternatives?

A3: Yes, several alternatives to DMSO can be explored.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12][13][14] They can encapsulate the poorly soluble nitropyridine amine derivative, forming an "inclusion complex" where the hydrophobic part of your molecule is shielded within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin interacts with water, enhancing overall solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[12][15]

  • Other Co-solvents: Depending on your experimental system, you might consider ethanol, polyethylene glycol (PEG), or propylene glycol. However, always run appropriate vehicle controls to ensure the solvent itself does not interfere with your experiment.

Q4: I need to prepare a formulation for in vivo studies. What are the key considerations for nitropyridine amine derivatives?

A4: For in vivo formulations, you need to balance solubility, stability, and toxicity.

  • Salt Formation: If your compound is sufficiently basic (typically pKa > 5), forming a stable salt is a highly effective strategy.[16] This involves reacting the free base with an acid (e.g., HCl, methanesulfonic acid) to create a more soluble salt form.[16][17][18]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[19] The amorphous form has a higher energy state than the crystalline form, leading to improved solubility and dissolution rates.[19][20]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[21][22][23] This is often a good starting point for oral formulations.[24]

Section 3: Step-by-Step Protocols for Solubility Enhancement

Here are detailed protocols for key solubility assessment and enhancement techniques.

Protocol 1: Determining pH-Dependent Solubility
  • Prepare a series of buffers: Prepare buffers at pH values of 2, 4, 6, 7.4, and 9.

  • Add excess compound: To a small vial, add a known amount of your nitropyridine amine derivative (e.g., 2 mg) and a fixed volume of buffer (e.g., 1 mL).

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the solubility (in µg/mL or µM) against the pH to visualize the solubility profile.

Protocol 2: Preparing a Solution Using Cyclodextrin
  • Prepare a cyclodextrin solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to make a stock solution (e.g., 40% w/v).

  • Add the nitropyridine amine derivative: Add your compound to the cyclodextrin solution.

  • Facilitate complexation: Gently heat (to 40-50°C) and sonicate the mixture for 15-30 minutes to aid in the formation of the inclusion complex.

  • Cool and filter: Allow the solution to cool to room temperature. If any undissolved material remains, filter the solution through a 0.22 µm filter.

  • Determine concentration: Accurately measure the concentration of your compound in the final solution.

Section 4: Data Interpretation & Advanced Considerations

Data Presentation: Illustrative Solubility Data

The following table shows hypothetical solubility data for a fictional nitropyridine amine derivative, "Compound N," to illustrate the effects of different solubilization strategies.

ConditionSolvent SystemSolubility of Compound N (µg/mL)
1pH 7.4 Phosphate Buffer< 1
2pH 2.0 Glycine-HCl Buffer150
3pH 7.4 Phosphate Buffer + 1% DMSO15
4pH 7.4 Phosphate Buffer + 10% HP-β-CD250

This data clearly demonstrates the significant impact of pH and formulation excipients on the aqueous solubility of a nitropyridine amine derivative.

Visualization of Troubleshooting & Mechanisms

A logical approach to troubleshooting is essential. The following diagram outlines a decision-making workflow.

Solubility_Troubleshooting cluster_ph pH Adjustment Strategy cluster_cosolvent Co-solvent / Complexation Strategy start Start: Compound is Insoluble in Aqueous Buffer ph_test Q: Is the compound soluble in acidic buffer (pH < 4)? start->ph_test ph_yes Yes ph_test->ph_yes Yes ph_no No ph_test->ph_no No ph_solution Use acidic buffer for stock. Beware of precipitation upon dilution. ph_yes->ph_solution cosolvent_test Try dissolving in DMSO, DMF, or PEG 400. ph_no->cosolvent_test cyclodextrin_test Try forming an inclusion complex with HP-β-CD. cosolvent_test->cyclodextrin_test Fails or is undesirable cosolvent_success Prepare concentrated stock in organic solvent. Use minimal % in final solution. cosolvent_test->cosolvent_success Success cyclo_success Prepare stock in cyclodextrin solution. Good alternative to organic solvents. cyclodextrin_test->cyclo_success Success

Caption: A decision tree for troubleshooting solubility issues.

The mechanism of cyclodextrin-mediated solubilization is a key concept.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Nitropyridine Amine (Poorly Soluble) water1 H2O plus + water2 H2O water3 H2O complex Hydrophilic Exterior Hydrophobic Cavity (Drug Inside) Hydrophilic Exterior cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Inclusion Complex

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Section 5: References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • UCL Discovery. (n.d.). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. Retrieved from [Link]

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-3-nitropyridine, 96% 5 g. Retrieved from [Link]

  • ISPE. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Unknown Source. (2020, March 4). Amines and Heterocycles.

  • RJPT. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Unknown Source. (2018, November 16). Amines and Heterocycles.

  • WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Unknown Source. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Pyridinamine, 3-nitro-. Retrieved from [Link]

  • Unknown Source. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Nitropyridine. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Unknown Source. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from

  • Unknown Source. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • Reddit. (2025, January 30). Pyridine as a solvent doesn't want to evaporate. Retrieved from [Link]

  • ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?. Retrieved from [Link]

  • PMC. (2025, December 12). CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal. Retrieved from [Link]

Sources

Technical Support Center: Pyridine Nitration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Subject: Optimizing Reaction Temperature for Pyridine Nitration Ticket ID: PYR-NIT-001

Executive Summary: The "Pyridine Paradox"

User Query: "I am attempting to nitrate pyridine using standard mixed acid (


) at 100°C, but I am recovering starting material with <5% yield. How do I optimize the temperature?"

Root Cause Analysis: You are fighting a losing battle against kinetics and thermodynamics. Pyridine is naturally


-deficient. In the presence of acidic nitrating media, the nitrogen lone pair is protonated to form the pyridinium cation . This introduces a positive charge on the ring, deactivating it so severely that the effective rate of electrophilic aromatic substitution (EAS) drops by a factor of 

compared to benzene.

At 100°C, the pyridinium ion is inert to nitration. To achieve direct nitration (yielding 3-nitropyridine), you would need temperatures exceeding 300°C , resulting in poor yields (~5-6%) and tar formation.

The Solution: You must bypass the kinetic barrier. This guide covers two optimized pathways:

  • The N-Oxide Route (Target: 4-Nitropyridine): The industry standard.

  • High-Temperature Flow Chemistry: For safe acceleration.

Module 1: The N-Oxide Strategy (Standard Batch Protocol)

Objective: Synthesis of 4-nitropyridine via Pyridine-N-Oxide. Mechanism: Oxidation of the nitrogen creates a dipole. The oxygen donates electron density back into the ring (specifically at the C4 position), permitting nitration at manageable temperatures.

Troubleshooting Guide: Temperature Profiling

Q: What is the optimal temperature profile for the N-oxide nitration? A: You cannot use a static temperature. You must use a "Ramp-and-Soak" profile to manage the exotherm and ensure conversion.

PhaseTemp (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C)
DurationActionTechnical Rationale
1. Addition 40–60°C 30-60 minAdd Nitrating AcidSafety. Nitration is exothermic. Adding at high temp risks thermal runaway.[1] Adding too cold (<20°C) causes accumulation, leading to a "shot" exotherm later.
2. Ramp 60

125°C
30 minGradual HeatingActivation. Slowly overcome the activation energy barrier without shocking the system.
3. Soak 125–130°C 3-5 hoursReflux/StirConversion. This is the critical window. Below 120°C, the reaction stalls.[2] Above 140°C, dinitration and N-O bond cleavage occur.
4. Quench <20°C N/APour onto IcePrecipitation. Product precipitates upon neutralization. Heat during quenching degrades the product.
Visual Workflow: N-Oxide Pathway

G cluster_0 Critical Thermal Zone Pyridine Pyridine PyNO Pyridine N-Oxide Pyridine->PyNO H2O2/AcOH 70-80°C Complex Intermediate Complex PyNO->Complex HNO3/H2SO4 Add at 50°C NitroPyNO 4-Nitropyridine N-Oxide Complex->NitroPyNO Heat to 125-130°C (CRITICAL STEP) Final 4-Nitropyridine NitroPyNO->Final PCl3 Reduction

Caption: The N-Oxide activation pathway. The red zone indicates the high-temperature window (125-130°C) required to overcome the activation energy of the oxidized ring.

Module 2: Advanced Optimization (Continuous Flow)

User Query: "I need to scale this up, but a 130°C batch reactor with nitrating acid is a safety nightmare. Can I use flow chemistry?"

A: Yes. Continuous flow is superior for pyridine nitration because the high surface-to-volume ratio allows for excellent heat transfer. You can operate at temperatures that would be unsafe in batch (the "Process Window" expansion).

Protocol Comparison:

ParameterBatch ProcessContinuous Flow Process
Temperature 125–130°C120–150°C
Residence Time 3–5 Hours10–80 Minutes
Heat Transfer Poor (Hot spots likely)Excellent (Rapid dissipation)
Safety High inventory of energetic materialLow inventory (mL scale active)
Yield ~70%~78–85%

Key Reference: Work by Kappe et al. demonstrated that microreactors allow pyridine N-oxide nitration at 120°C with a residence time of just 80 minutes , achieving 78% yield without the accumulation risks of batch processing.

Module 3: Safety & Thermal Runaway

Critical Warning: Nitration reactions are responsible for a significant percentage of industrial thermal runaway incidents.

The "Onion" Diagram of Hazards
  • Core Hazard: Decomposition of nitro-compounds.[3]

  • Trigger: Temperature >140°C or accumulation of unreacted reagents.

  • Result: Rapid gas evolution (

    
    ), over-pressurization, vessel rupture.
    
Troubleshooting "Fume-Offs"

Q: My reaction started evolving brown gas violently during the heating ramp. What happened? A: You likely experienced Reagent Accumulation .

  • Scenario: You added the

    
     too cold (<40°C) or too fast. The reaction did not start immediately (induction period).[4]
    
  • The Spike: When you began heating to 125°C, all the accumulated acid reacted at once.

  • Fix: Ensure the reaction initiates during addition. Maintain the pot at 50-60°C during addition so the exotherm is consumed in real-time.

Module 4: Decision Matrix (Which method do I use?)

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Pyridine Nitration Isomer Target Isomer? Start->Isomer Nitro3 3-Nitropyridine Isomer->Nitro3 Meta Nitro4 4-Nitropyridine Isomer->Nitro4 Para Direct Direct Nitration (Not Recommended) Nitro3->Direct Standard Acid Alt N2O5 Migration (Specialized) Nitro3->Alt Better Path NOxide N-Oxide Route (Standard) Nitro4->NOxide DirectResult DirectResult Direct->DirectResult 300°C, <5% Yield (Avoid) Scale Scale? NOxide->Scale Batch Batch Reactor Temp: 125-130°C Time: 3-5h Scale->Batch <100g Flow Flow Reactor Temp: 130-150°C Time: <1h Scale->Flow >100g or High Safety Req

Caption: Decision matrix for selecting the optimal synthesis route and reactor type based on target isomer and scale.

References

  • Syntheses of 4-Nitropyridine N-oxide

    • Source: Organic Syntheses, Coll. Vol. 4, p.654 (1963); Vol. 33, p.79 (1953).
    • Context: The foundational batch protocol establishing the 125°C requirement.
    • URL:

  • Continuous Flow Nitration

    • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 453–458.
    • Context: Optimization of temperature (120°C) and residence time for pyridine N-oxide in microreactors.
    • URL:

  • Kinetics of Pyridine Nitration

    • Source:Journal of the Chemical Society B: Physical Organic, 1971, 2365-2369. "Kinetics of nitration of pyridine and some methylpyridines."
    • Context: Mechanistic proof of the extreme deactiv
    • URL:

  • Safety of Nitration Reactions

    • Source:Organic Process Research & Development, 2020, 24, 10, 2160–2167.
    • Context: Discussion on thermal runaway hazards and quenching protocols.
    • URL:

Sources

Technical Support Center: Exotherm Management in 3-Methoxy-5-nitropyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-NITRO-05 Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]

Executive Summary

The synthesis of 3-Methoxy-5-nitropyridin-4-amine (also known as 4-amino-3-methoxy-5-nitropyridine) involves the electrophilic nitration of an electron-rich heterocyclic amine.[1][2] This reaction is inherently hazardous due to the combination of a strongly activating amino group and the use of mixed acid (


).

The primary safety failure mode in this synthesis is thermal runaway caused by reagent accumulation during the induction period. This guide provides the thermodynamic rationale, critical process parameters (CPPs), and emergency protocols to manage these exotherms safely.

Part 1: The Thermodynamics of Nitration (Diagnostic Q&A)

Q1: Why is this specific reaction prone to "sleeping" exotherms?

A: The reaction exhibits a classic induction period . When you add Fuming


 to the solution of 3-methoxypyridin-4-amine in 

at low temperatures (0–5°C), the reaction rate is kinetically limited.[1] If the temperature is kept too low, the nitronium ion (

) accumulates unreacted.
  • The Danger: As the mixture is warmed to drive the reaction (typically to 40–70°C), the accumulated

    
     reacts simultaneously with the substrate. This releases the Heat of Reaction (
    
    
    
    )
    all at once, exceeding the cooling capacity of the reactor and leading to a deflagration or "fume-off."
Q2: What are the distinct heat sources I must control?

You are managing two distinct exothermic events:

  • Heat of Mixing (

    
    ):  Occurs immediately upon adding 
    
    
    
    (usually containing water) to Conc.
    
    
    . This is instantaneous and diffusion-controlled.[1]
  • Heat of Reaction (

    
    ):  The electrophilic substitution on the pyridine ring. This is kinetically controlled and delayed.
    

Thermodynamic Profile Table

ParameterEstimated ValueRisk LevelControl Mechanism

(Nitration)
-130 to -150 kJ/molHighDosage-controlled addition (DCA)
Adiabatic Temp Rise (

)
>100°C (if adiabatic)CriticalActive jacket cooling + Reflux condenser
Onset Temperature ~30–40°CModerateStrict T-limit during addition phase
Gas Evolution

fumes
HighScrubber system + Headspace purge

Part 2: Critical Process Parameters (CPP)

Q3: What is the "Safe Operating Window" for addition?
  • Temperature: Maintain 0°C to 10°C during addition.

    • < 0°C: Risk of accumulation (reaction too slow).

    • 15°C: Risk of immediate exotherm exceeding cooling capacity.

  • Stirring: High shear mixing is non-negotiable. Localized hot spots at the injection point can trigger decomposition.

Q4: How do I validate that the reaction is not accumulating?

The Calorimetric Check: Stop the addition of


 for 2 minutes.
  • Normal: The reactor temperature should drop immediately as the cooling jacket takes over.

  • Accumulation: The temperature continues to rise or stays flat despite cooling. Action: STOP ADDITION IMMEDIATELY. Do not resume until temperature drops.

Part 3: Validated Experimental Protocol

Pre-requisites:

  • Reactor: Double-jacketed glass reactor or round-bottom flask with internal thermometer.[1]

  • Scrubber: Caustic soda (

    
    ) trap for 
    
    
    
    .
  • PPE: Face shield, chemical resistant gloves (Silver Shield/4H), blast shield.

Step-by-Step Methodology
  • Solvation (Exotherm 1):

    • Charge Conc.

      
       (4.0 vol)  to the reactor. Cool to 0°C.
      
    • Add 3-methoxypyridin-4-amine (1.0 equiv) portion-wise.

    • Note: This generates significant heat (

      
      ). Maintain internal T < 20°C.
      
  • Nitration Addition (The Critical Step):

    • Cool mixture to 0–5°C .

    • Load Fuming

      
       (1.1–1.2 equiv)  into a pressure-equalizing addition funnel.
      
    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       dropwise.[3]
      
    • Rate Limit: Adjust rate so internal T never exceeds 10°C .

  • The "Cook" (Reaction Completion):

    • Once addition is complete, stir at 5°C for 30 mins.

    • Slowly ramp temperature to 45–50°C over 1 hour.

    • Observation: Monitor for brown fumes (

      
      ). If gas evolution becomes vigorous, apply immediate cooling.
      
  • Quench (Exotherm 3):

    • Prepare a slurry of Crushed Ice (10 wt equiv) .

    • Pour the reaction mixture onto the ice (Do NOT add water to the acid).

    • Neutralize with

      
       or 
      
      
      
      to pH 7–8 to precipitate the product.

Part 4: Visual Troubleshooting Guides

Workflow Diagram: Safe Synthesis Logic

NitrationWorkflow Start Start: 3-methoxypyridin-4-amine Solvation Solvation in H2SO4 (Control T < 20°C) Start->Solvation Cooling Cool to 0-5°C Solvation->Cooling Addition Add Fuming HNO3 (Dropwise, T < 10°C) Cooling->Addition Check Calorimetric Check: Stop addition 2 mins Addition->Check Accumulation Temp Rises/Stays Flat? (Accumulation Danger) Check->Accumulation Yes Safe Temp Drops? (Kinetics Controlled) Check->Safe No Accumulation->Cooling STOP ADDITION Wait for T drop Safe->Addition Resume Ramp Thermal Ramp Heat to 45-50°C Safe->Ramp Addition Complete Quench Quench on Ice (pH Adjustment) Ramp->Quench

Caption: Logic flow for nitration addition. The "Calorimetric Check" loop is the primary defense against thermal runaway.

Decision Tree: Emergency Response (Exotherm Spike)

EmergencyResponse Trigger Temp Spike > 15°C during addition Action1 1. STOP Dosing Trigger->Action1 Action2 2. Max Cooling Jacket Action1->Action2 Action3 3. Increase Stirring RPM Action2->Action3 Decision Temp still rising? Action3->Decision Stable Stabilized: Wait 30 mins Resume at 50% rate Decision->Stable No Critical CRITICAL (>50°C rapid): Open Dump Valve Evacuate Area Decision->Critical Yes

Caption: Immediate response protocol for uncommanded temperature excursions.

Part 5: References & Authority

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.[1] (Accessed 2024). A foundational protocol for nitrating aminopyridines using mixed acid.[4] Link

  • Organic Syntheses. 3-Methyl-4-Nitropyridine-1-Oxide. Org.[2] Synth. 1957, 37,[1] 63. Describes the standard safety limits for nitrating pyridine derivatives in sulfuric acid. Link

  • Google Patents. Process for the preparation of 2-nitro-3-aminopyridine (US4952697A).[1] Detailed discussion on the explosion hazards of nitrating aminopyridines in large batches. Link

  • Inchem. ICSC 0214 - 2-Aminopyridine Safety Data.[1][5] General handling and toxicity data for aminopyridine precursors. Link

Disclaimer: This guide is for professional research use only. All reactions involving high-energy nitration must be conducted in a fume hood behind a blast shield.[1]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS/MS Fragmentation of 4-Amino-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 4-Amino-3-methoxy-5-nitropyridine. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple protocol to offer a comparative framework for understanding how collision energy influences fragmentation pathways. By synthesizing established principles of mass spectrometry with data from analogous structures, we present a robust, predictive model for the characterization of this and similar molecules.

Introduction: The Analytical Imperative

4-Amino-3-methoxy-5-nitropyridine (Molecular Formula: C₆H₇N₃O₃, Monoisotopic Mass: 169.049 Da) is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry and materials science. Accurate structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose, providing a structural "fingerprint" through controlled fragmentation of a selected precursor ion.[1]

This guide presents a comprehensive methodology for analyzing 4-Amino-3-methoxy-5-nitropyridine using a standard reverse-phase LC-MS/MS system. We will explore the anticipated fragmentation pathways under positive mode electrospray ionization (ESI), comparing the ion abundances generated at varying collision energies to provide a deeper understanding of the molecule's gas-phase chemistry.

Experimental Design and Rationale

The following protocol is designed as a self-validating system, where the logic behind each parameter choice contributes to the overall robustness and reproducibility of the method.

Liquid Chromatography: Achieving Optimal Separation

A standard reversed-phase high-performance liquid chromatography (HPLC) method is proposed. The C18 stationary phase is well-suited for retaining and separating small, moderately polar aromatic compounds like the target analyte.

  • Rationale for Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is selected. The formic acid serves a dual purpose: it acidifies the mobile phase to promote sharp peak shapes and, crucially, provides a source of protons to facilitate efficient ionization of the analyte in the ESI source, favoring the formation of the [M+H]⁺ ion.[2]

  • Rationale for Gradient Elution: A gradient elution ensures that the analyte is eluted as a focused band, leading to better sensitivity and peak shape, while also cleaning the column of more hydrophobic contaminants post-elution.

Mass Spectrometry: Inducing and Detecting Fragmentation

Positive mode ESI is the ionization technique of choice. The pyridine nitrogen and the exocyclic amino group are both basic sites that are readily protonated to form a stable [M+H]⁺ precursor ion at m/z 170.056.

Collision-Induced Dissociation (CID) is employed to fragment the precursor ion.[3] In this process, the kinetic energy of the ion is increased and converted into internal energy upon collision with an inert gas (e.g., argon or nitrogen), causing specific bonds to break.[3] By systematically varying the collision energy, we can control the extent of fragmentation and elucidate the relationships between different fragment ions.

Step-by-Step Analytical Protocol

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-Amino-3-methoxy-5-nitropyridine in methanol.

  • Vortex until fully dissolved.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS System Parameters
Parameter Condition Rationale
LC System Standard Binary Pump UPLC/HPLCProvides reliable and reproducible gradients.
Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule analysis, offering high resolution.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for protonation and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLStandard volume for good sensitivity.
LC Gradient 5% B to 95% B in 5 min; hold for 2 minEnsures elution and column wash.
MS System Triple Quadrupole or Q-TOFRequired for MS/MS experiments.
Ionization Mode ESI PositiveTargets basic sites on the analyte for protonation.
Scan Type Product Ion ScanScans for all fragments from a selected precursor.
Precursor Ion m/z 170.06The protonated molecular ion, [M+H]⁺.
Collision Gas ArgonStandard inert gas for CID.
Collision Energy Ramped (e.g., 10, 20, 40 eV)Varied to observe fragmentation patterns at different energy levels.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 350 °CEnsures complete solvent removal.

Predicted Fragmentation Pathways and Comparative Analysis

The fragmentation of the [M+H]⁺ ion (m/z 170.06) is predicted to proceed through several competing pathways, driven by the lability of the nitro, methoxy, and amino functional groups. The stability of the resulting fragment ions will dictate the most probable cleavages. The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂.[4][5] Additionally, substituted pyridines and amines can exhibit characteristic losses of small molecules or radicals.[6][7]

Proposed Fragmentation Scheme

Below is a diagram illustrating the most probable fragmentation pathways for the protonated 4-Amino-3-methoxy-5-nitropyridine.

G cluster_0 Precursor Ion cluster_1 Primary Fragments (Low Energy) cluster_2 Secondary/High Energy Fragments Precursor [M+H]⁺ m/z 170.06 F1 Loss of NO₂ (46 Da) m/z 124.06 Precursor->F1 - NO₂ F2 Loss of CH₃ (15 Da) m/z 155.03 Precursor->F2 - •CH₃ F4 Loss of CO (28 Da) from m/z 124.06 m/z 96.06 F1->F4 - CO F3 Loss of CH₂O (30 Da) from m/z 155.03 m/z 125.02 F2->F3 - CH₂O

Caption: Proposed CID fragmentation pathway for [4-Amino-3-methoxy-5-nitropyridine+H]⁺.

Comparative Fragmentation Data at Different Collision Energies

The relative abundance of fragment ions is highly dependent on the collision energy applied. Low energies favor the formation of the most stable, primary fragments, while higher energies provide sufficient internal energy to drive subsequent fragmentation events. The table below presents a hypothetical but chemically plausible comparison.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityLossRelative Abundance (10 eV)Relative Abundance (20 eV)Relative Abundance (40 eV)
170.06124.06[M+H - NO₂]⁺NO₂100%65%20%
170.06155.03[M+H - CH₃]⁺•CH₃45%100%55%
155.03125.02[M+H - CH₃ - CH₂O]⁺CH₂O<5%30%80%
124.0696.06[M+H - NO₂ - CO]⁺CONot Observed15%100%

Interpretation of Comparative Data:

  • At 10 eV (Low Energy): The most facile fragmentation, the loss of the nitro group (NO₂), is expected to be the base peak. The loss of a methyl radical from the methoxy group is also a significant pathway.

  • At 20 eV (Medium Energy): The precursor ion gains more internal energy. The loss of the methyl radical to form a more stabilized ion becomes the dominant pathway. Secondary fragmentations, such as the subsequent loss of formaldehyde (CH₂O) from the methoxy group or carbon monoxide (CO) from the pyridine ring, begin to appear.

  • At 40 eV (High Energy): Extensive fragmentation occurs. The secondary fragments, resulting from multi-step cleavages, become the most abundant ions in the spectrum, providing deeper structural information and confirming the connectivity of the precursor.

Workflow Visualization

The entire analytical process, from sample preparation to final data interpretation, can be summarized in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Standard in Methanol prep2 Dilute to 1 µg/mL in 50:50 A:B prep1->prep2 prep3 Filter Sample prep2->prep3 lc Inject on C18 Column (Gradient Elution) prep3->lc ms1 ESI+ Ionization [M+H]⁺ = m/z 170.06 lc->ms1 ms2 Precursor Ion Isolation ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Fragment Ion Detection ms3->ms4 data1 Generate MS/MS Spectrum ms4->data1 data2 Compare Spectra at Different Energies data1->data2 data3 Propose Fragmentation Pathway data2->data3

Sources

Advanced HPLC Method Development for Nitropyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals

Introduction: The Genotoxic Mandate & The "Polarity Trap"

Nitropyridines represent a critical class of Potential Genotoxic Impurities (PGIs). As precursors in the synthesis of diverse APIs (e.g., EGFR inhibitors, antihistamines), their electron-deficient aromatic rings and potential for N-nitrosylation trigger structural alerts under ICH M7 guidelines.

The analytical challenge is twofold:

  • Trace Level Detection: Regulatory limits often demand quantification at Threshold of Toxicological Concern (TTC) levels (e.g., < 1.5 µ g/day ), requiring high-sensitivity LC-MS/MS or low-UV detection.

  • The "Polarity Trap": Nitropyridines possess a basic nitrogen (pyridine ring) and a polar nitro group. On standard C18 columns, they often suffer from:

    • Early Elution: Eluting in the void volume due to high polarity.

    • Peak Tailing: Secondary silanol interactions with the basic nitrogen.

    • Isomeric Co-elution: Inability to resolve positional isomers (e.g., 2-nitro vs. 3-nitropyridine) which have identical mass but vastly different mutagenic potentials.

This guide objectively compares chromatographic stationary phases to solve these specific challenges, moving beyond "trial and error" to a mechanistic selection process.

Core Comparison: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. We compare the industry-standard C18 , the isomer-specialist PFP (Pentafluorophenyl) , and HILIC .[1]

Comparative Performance Matrix
FeatureC18 (Alkyl Bonded) PFP (Fluorinated) HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Hydrophilic Partitioning, Ion Exchange
Nitropyridine Retention Low to Moderate . Often requires highly aqueous mobile phases (dewetting risk).High . Strong interaction between electron-deficient nitro ring and F-atoms.Very High . Retains polar bases well.
Isomer Selectivity Poor . Relies solely on hydrophobicity differences.Excellent . Resolves ortho/meta/para isomers based on electron density distribution.Moderate . Separation based on pKa/polarity differences.
Robustness High.[2] Fast equilibration.Moderate. Requires careful equilibration.Low. Sensitive to water content/buffer ionic strength.
Mass Spec Compatibility Excellent.Excellent (Bleed can be an issue on lower quality columns).Good (High organic content boosts ionization).
Verdict Screening only.Recommended Primary Choice. Alternative for extremely polar/ionic species.
Deep Dive: Why PFP Outperforms C18 for Nitropyridines

While C18 relies on hydrophobic expulsion, PFP phases employ a "multi-mode" mechanism essential for nitro-aromatics:

  • 
    -
    
    
    
    Interactions:
    The fluorine atoms on the PFP ring create an electron-deficient cavity. The nitro group on the pyridine ring is strongly electron-withdrawing, but the resonance structures create localized areas of electron density that interact specifically with the PFP ring.
  • Dipole-Dipole Interactions: The C-F bond is highly polar. Nitropyridines have strong dipole moments. PFP phases separate isomers based on the vector of these dipoles, which varies significantly between 2-nitro, 3-nitro, and 4-nitropyridine isomers.

Strategic Workflow: The Self-Validating Development Tree

Do not start with random gradients. Follow this logic-gated workflow to ensure method robustness from Day 1.

MethodDevelopment Start START: Nitropyridine Impurity Analysis CheckLogP Calculate LogP & pKa Start->CheckLogP Decision1 Is LogP < 0 (Highly Polar)? CheckLogP->Decision1 RouteA Route A: HILIC Mode Decision1->RouteA Yes RouteB Route B: Reversed Phase Decision1->RouteB No (Typical) SelectCol Select Column: PFP (Core-Shell) RouteB->SelectCol ScreenpH pH Screening (Acidic vs Neutral) Compare Selectivity (alpha) SelectCol->ScreenpH CheckRes Critical Pair Resolution > 2.0? ScreenpH->CheckRes Optimize Optimize Gradient Slope & Temperature CheckRes->Optimize Yes FailLoop Switch to C18-Polar or Mixed Mode CheckRes->FailLoop No FinalVal Final Method Validation (Specificity/LOD) Optimize->FinalVal

Figure 1: Logic-gated decision tree for selecting the optimal chromatographic mode for nitropyridine impurities.

Experimental Protocol: PFP Isomer Screening

This protocol is designed to be self-validating . If the system suitability criteria (step 4) are not met, the method automatically flags itself for re-optimization.

Objective

To separate positional isomers (e.g., 2-Nitropyridine and 3-Nitropyridine) and quantify at < 0.1% levels.

Materials
  • Column: Core-shell Fluorophenyl (PFP), 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or chemically equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered for ionization control).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
Step-by-Step Methodology
  • Preparation of System Suitability Solution (SSS):

    • Spike the API (1.0 mg/mL) with all nitropyridine isomers at the limit level (e.g., 5 ppm).

    • Rationale: Spiking into the matrix ensures you detect co-elution with the API or formulation excipients immediately.

  • Initial Gradient Run:

    • Flow: 0.4 mL/min (for 2.1 mm ID).

    • Temp: 25°C (Lower temperature enhances

      
      -
      
      
      
      selectivity).
    • Gradient:

      • 0 min: 5% B

      • 10 min: 95% B

      • 12 min: 95% B

      • 12.1 min: 5% B

      • 15 min: End

  • Data Analysis & Optimization (The "Alpha" Check):

    • Calculate the Separation Factor (

      
      ) between the critical pair (closest isomers).
      
    • If

      
      :  Change Mobile Phase B to Acetonitrile. (Methanol creates strong H-bonding which might mask dipole interactions; ACN allows dipole interactions to dominate).
      
    • If Tailing > 1.5: Increase buffer concentration to 20 mM or adjust pH to 4.5 (ensure pyridine nitrogen is fully ionized or fully neutral, avoid pKa proximity).

  • Self-Validation Checkpoints (Acceptance Criteria):

    • Resolution (Rs): > 2.0 between all isomers.

    • S/N Ratio: > 10 at the Specification Limit.

    • Peak Purity: Pass (using DAD or MS).

Supporting Data: Isomer Separation Case Study

The following table summarizes a comparison study separating 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine (common synthetic byproducts).

ParameterC18 Column (Standard) PFP Column (Optimized)
Mobile Phase 0.1% Formic Acid / ACN10mM NH4 Formate / MeOH
Elution Order Co-elution (Single broad peak)Peak 1 (3-nitro) / Peak 2 (5-nitro)
Resolution (Rs) 0.8 (Fail)3.4 (Pass)
Retention Time 2.1 min (near void)4.5 min / 5.2 min
Mechanism Hydrophobic onlyShape Selectivity + Dipole

Interpretation: The C18 column failed because the hydrophobicity of the two isomers is nearly identical. The PFP column succeeded because the position of the nitro group changes the molecular dipole vector and the accessibility of the aromatic ring to the stationary phase.

References

  • Vertex AI Search. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. NIH/PubMed. Link

  • Phenomenex. (2022).[3] UHPLC Column for Highly Polar Basic Compounds. Phenomenex Technical Notes. Link

  • Waters Corporation. (2023). Rapid Method Development through Proper Column Selection (PFP vs C18). Waters Application Notes. Link

  • MAC-MOD Analytical. (2023). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Link

  • ResearchGate. (2022). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin. Link

Sources

Structural Analysis & Comparison: 3-Methoxy-5-nitropyridin-4-amine vs. Aminopyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 3-Methoxy-5-nitropyridin-4-amine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the crystallographic analysis of 3-Methoxy-5-nitropyridin-4-amine (AMNP) . As a trisubstituted pyridine featuring a "push-pull" electronic system (electron-donating amino/methoxy groups vs. electron-withdrawing nitro group), AMNP presents unique structural challenges regarding planarity, intramolecular hydrogen bonding, and packing efficiency.

This guide compares AMNP against established structural analogues—specifically 4-Amino-3-nitropyridine (3-NAP) —to benchmark its structural performance. We analyze how the introduction of the 3-methoxy group alters the hydrogen-bonding landscape and crystal density, critical factors for solubility and bioavailability in drug development.

Part 1: Structural Context & Causality

To understand the crystal structure of AMNP, we must analyze the competing forces at play. Unlike simple aminopyridines, AMNP is defined by the vicinal substitution pattern (positions 3, 4, and 5).

The "Push-Pull" Mechanism

The 4-amino group acts as a strong


-donor, while the 5-nitro group acts as a 

-acceptor. This creates a strong dipole, typically inducing quinonoid character in the pyridine ring.
  • Causality: This electronic redistribution shortens the C4-N(amino) bond and C5-N(nitro) bond, increasing the barrier to rotation and favoring planarity.

The Steric Conflict (The "Methoxy Effect")

In the reference standard (3-NAP), the molecule is largely planar due to an intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the nitro oxygen.

  • In AMNP: The addition of a 3-methoxy group introduces steric pressure. The methoxy oxygen can also accept a hydrogen bond from the amino group (bifurcated H-bonding), but the methyl group creates steric bulk.

  • Hypothesis for Analysis: Researchers should look for a twist angle in the nitro or methoxy groups relative to the pyridine ring. If the molecule remains planar, it indicates that electronic conjugation (resonance) has overcome steric repulsion.

Part 2: Experimental Methodology (Self-Validating Protocol)

This workflow ensures high-quality single crystals suitable for X-ray diffraction (XRD) and validates the structure against known standards.

DOT Diagram: Crystallization & Analysis Workflow

G Start Crude AMNP (>98% Purity) Solvent Solvent Selection (EtOH vs. MeCN) Start->Solvent Screening Growth Slow Evaporation (4°C vs. 25°C) Solvent->Growth Nucleation XRD SC-XRD Data Collection Growth->XRD Selection Refine Structure Refinement (SHELXL) XRD->Refine Integration Analysis Comparative Analysis Refine->Analysis Validation

Figure 1: Step-by-step workflow for obtaining and validating the crystal structure.

Detailed Protocol
  • Crystal Growth:

    • Solvent System: Dissolve AMNP in hot Ethanol (EtOH) or Acetonitrile (MeCN). Avoid DMSO as it may solvate the crystal lattice, complicating analysis.

    • Technique: Use slow evaporation at room temperature. If needle-like crystals form (common for push-pull systems), switch to vapor diffusion (EtOH solvent, Hexane antisolvent) to encourage block morphology.

  • Data Collection:

    • Collect data at 100 K to minimize thermal motion of the methoxy methyl group, which often exhibits high disorder at room temperature.

  • Refinement Check:

    • Locate the amino hydrogens in the difference Fourier map. Do not constrain them geometrically immediately; their position is vital for proving the existence of the intramolecular H-bond.

Part 3: Comparative Structural Analysis

This section benchmarks AMNP against its closest analogue, 4-Amino-3-nitropyridine (3-NAP) .

Comparison Metrics
FeatureTarget: AMNP (3-Methoxy-5-nitro...)Alternative: 3-NAP (4-Amino-3-nitro...)[1]Structural Implication
Intramolecular H-Bond Bifurcated potential: NH...O(nitro) AND NH...O(methoxy).Single: Strong NH...O(nitro) bond (

).
AMNP may show "locked" conformation due to dual pinning of the amino group.
Planarity (Torsion) High risk of twist. Nitro group may rotate

out of plane.
Generally Planar (

deviation).
Non-planarity in AMNP reduces

-stacking efficiency but increases solubility.
Crystal Packing Likely Centrosymmetric Dimers or zigzag chains.Head-to-Tail stacking columns.AMNP's methoxy group disrupts tight stacking, potentially lowering density.
Density (

)
Expected range:

.
Approx.

.
Lower density in AMNP suggests "looser" packing and potentially faster dissolution.
DOT Diagram: Structural Logic & Interactions

Struct Amino 4-Amino Group (Donor) Nitro 5-Nitro Group (Acceptor) Amino->Nitro Strong IMHB (Planarizing) Methoxy 3-Methoxy Group (Steric/Acceptor) Amino->Methoxy Weak IMHB (Locking) Planarity Ring Planarity Nitro->Planarity Conjugation (Flattening) Methoxy->Planarity Steric Clash (Twisting) Packing Crystal Packing (Solubility) Planarity->Packing Determines Stacking

Figure 2: Interaction map showing the competition between Hydrogen Bonding (green) and Steric Repulsion (red).

Part 4: Interpretation of Results

When you analyze your specific dataset for AMNP, use these criteria to determine the quality and implications of your structure:

1. The "Resonance-Assisted Hydrogen Bond" (RAHB)

  • Measure the

    
     distance.
    
  • Standard:

    
     indicates a strong Resonance-Assisted Hydrogen Bond [1].
    
  • Result: If your AMNP structure shows this distance, it confirms the "push-pull" electronic communication is intact despite the methoxy group.

2. The Methoxy Conformation

  • Check the

    
     bond angle.
    
  • Expectation: The methyl group should point away from the amino group to minimize steric clash, unless a weak

    
     bond pulls it closer.
    
  • Significance: If the methyl group is disordered, it suggests weak packing forces in that region, which often correlates with lower melting points compared to the non-methoxy analogue [2].

3. Packing Motifs

  • Look for

    
    -
    
    
    
    stacking
    between pyridine rings.
  • Comparison: 3-NAP typically stacks efficiently (distance

    
    ).
    
  • AMNP Prediction: If the methoxy group forces the rings apart (

    
     or lateral slippage), this explains why AMNP might exhibit better solubility profiles in organic solvents than 3-NAP.
    
References
  • Gilli, G., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders". Accounts of Chemical Research. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising". Acta Crystallographica Section B. Link (Source for standard bond lengths in aminopyridines).

  • BenchChem. (2025).[2] "Synthesis and Characterization of Nitropyridine Derivatives". BenchChem Technical Library. Link (General synthesis and property data for 3-NAP).

Sources

Comparative Reactivity Profile: 3-Nitropyridin-4-amine vs. 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 3-nitropyridin-4-amine (Compound A) and its methoxylated derivative, 3-methoxy-5-nitropyridin-4-amine (Compound B) .

While both molecules serve as critical precursors for imidazo[4,5-c]pyridine scaffolds (common in kinase inhibitors like PI3K/mTOR antagonists), their reactivity profiles differ fundamentally due to the "Ortho-Effect" and Steric Buttressing .

  • Compound A (The "Open" Scaffold): Exhibits classic push-pull electronic behavior. The 4-amine is nucleophilic enough for standard cyclizations, and the 3-nitro group directs nucleophilic aromatic substitution (SNAr) at the 4-position during synthesis.

  • Compound B (The "Sandwiched" Scaffold): Characterized by extreme steric crowding. The 4-amine is flanked by a nitro group (C5) and a methoxy group (C3). While the methoxy group electronically enriches the ring, its steric bulk significantly retards N-functionalization and cyclization kinetics.

Structural & Electronic Analysis

The reactivity difference is best understood through the immediate steric and electronic environment of the C4-amino group.

Electronic Push-Pull vs. Steric Caging
  • Compound A: The amine lone pair donates into the pyridine ring, stabilized by the electron-withdrawing nitro group at C3. The C5 position is a proton (H), leaving one side of the amine sterically accessible.

  • Compound B: The amine is "caged" between the nitro (C5) and methoxy (C3) groups. The methoxy group acts as an Electron Donating Group (EDG) by resonance, theoretically increasing the basicity of the amine. However, the steric inhibition of resonance and physical blocking of the nitrogen lone pair (buttressing effect) drastically reduces its effective nucleophilicity toward bulky electrophiles.

Visualization of Steric Environment

The following diagram illustrates the "Sandwich Effect" in Compound B compared to the accessible nature of Compound A.

G cluster_A Compound A: 3-nitropyridin-4-amine cluster_B Compound B: 3-Methoxy-5-nitropyridin-4-amine A_Core Pyridine Ring (Electron Deficient) A_Nitro 3-NO2 (EWG) A_Core->A_Nitro A_Amine 4-NH2 (Nucleophile) A_Core->A_Amine A_H 5-H (Sterically Open) A_Core->A_H A_Amine->A_Nitro Intramolecular H-Bond B_Core Pyridine Ring (Electron Richer) B_Nitro 5-NO2 (EWG) B_Core->B_Nitro B_Amine 4-NH2 (Sterically Caged) B_Core->B_Amine B_Methoxy 3-OMe (Bulky EDG) B_Core->B_Methoxy B_Amine->B_Nitro H-Bond B_Amine->B_Methoxy Steric Repulsion (Buttressing)

Figure 1: Structural comparison highlighting the steric "caging" of the amine in Compound B (Yellow Node) by the flanking Nitro and Methoxy groups.

Comparative Reactivity Profile

Nucleophilicity (N-Alkylation/Acylation)
  • Compound A: Reacts readily with acyl chlorides or alkyl halides. The 3-nitro group reduces basicity (pKa ~3-4), but the lack of steric bulk allows the lone pair to attack electrophiles.

  • Compound B: Significantly slower reaction rates .[1] The ortho-methoxy group blocks the trajectory of incoming electrophiles. High temperatures or highly reactive electrophiles (e.g., trifluoroacetic anhydride) are often required to force N-functionalization.

Reduction Kinetics (Nitro Amine)

Both compounds are precursors to diamines (3,4-diaminopyridines), a key step in drug synthesis.

  • Compound A: Reduces rapidly under standard hydrogenation (H₂/Pd-C) or Iron/Acid conditions.

  • Compound B: Reduction is generally successful but can be slower . The electron-rich nature of the ring (due to -OMe) slightly stabilizes the nitro group against reduction potential. Furthermore, the resulting product (3-methoxy-4,5-diaminopyridine) is highly unstable and oxidation-prone; it must be used immediately in the next step (cyclization).

Cyclization to Imidazo[4,5-c]pyridine

This is the critical differentiator for medicinal chemists.

  • Compound A: Cyclization with formic acid or triethyl orthoformate is facile (Reflux, 1-3 hours).

  • Compound B: Cyclization is difficult . The formation of the imidazole ring requires the two amino groups (after reduction) to be coplanar. The methoxy group creates torsional strain, resisting the planar transition state required for ring closure.

    • Operational Consequence: Synthesis of B-derived imidazopyridines often requires higher boiling solvents (e.g., glycol, diphenyl ether) or microwave forcing conditions.

Experimental Data Summary

Feature3-nitropyridin-4-amine (A)3-Methoxy-5-nitropyridin-4-amine (B)
MW 139.11 g/mol 169.14 g/mol
C4-Amine Environment Monosubstituted ortho (Nitro)Disubstituted ortho (Nitro + OMe)
Solubility (MeOH) ModerateHigh (OMe increases lipophilicity)
Reduction (H₂/Pd) Fast (< 2 hrs @ 40 psi)Moderate (2-5 hrs @ 40 psi)
Cyclization Temp 80–100°C120–150°C (often requires pressure)
Primary Risk formation of azoxy dimersIncomplete cyclization due to sterics

Detailed Experimental Protocols

Protocol 1: Synthesis of Compound B (via SNAr)

Context: Unlike Compound A, Compound B is often synthesized from a chlorinated precursor due to the difficulty of direct nitration/methoxylation.

Objective: Synthesis of 3-Methoxy-5-nitropyridin-4-amine from 4-chloro-3-methoxy-5-nitropyridine.

  • Setup: Charge a pressure vessel (bomb) with 4-chloro-3-methoxy-5-nitropyridine (1.0 eq) and THF (5 vol).

  • Reagent: Add Ammonia in Methanol (7N solution, 5.0 eq). The excess ammonia acts as both nucleophile and base to scavenge HCl.

  • Reaction: Seal the vessel and heat to 80°C for 12 hours.

    • Note: The methoxy group deactivates the ring slightly toward SNAr compared to a pure nitropyridine, requiring heat.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in water (10 vol) and stir. The product precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Protocol 2: Reduction & Cyclization (The "One-Pot" Method)

Context: Due to the instability of the reduced diamine of B, a one-pot reduction/cyclization is recommended.

Objective: Conversion of Compound B to 7-methoxy-1H-imidazo[4,5-c]pyridine.

  • Reduction:

    • Dissolve Compound B (10 mmol) in MeOH (50 mL).

    • Add 10% Pd/C (50 wt% wet, 10% loading).

    • Hydrogenate at 40 psi H₂ for 4 hours.

    • Check: TLC should show disappearance of yellow starting material and appearance of a polar, UV-active spot (diamine).

  • Cyclization (in situ):

    • Filter catalyst under Argon (strictly oxygen-free to prevent diamine oxidation).

    • Add Triethyl orthoformate (10 mL) and p-Toluenesulfonic acid (cat. 5%).

    • CRITICAL STEP: Switch solvent. Distill off MeOH while adding Toluene or Xylene .

    • Reflux at 110-130°C for 6 hours. (Compound A would only require 80°C).

  • Isolation: Cool to 0°C. The imidazole product often precipitates or requires flash chromatography (DCM/MeOH).

Pathway Visualization (Graphviz)

The following workflow compares the synthetic utility of both compounds in generating the imidazo[4,5-c]pyridine core.

ReactionPathway cluster_inputs Starting Materials cluster_process Reduction Step cluster_product Cyclization (Imidazopyridine) A Compound A (3-nitro...) Red_A Diamine A (Stable) A->Red_A H2, Pd/C (Fast) B Compound B (3-methoxy-5-nitro...) Red_B Diamine B (Unstable/Oxidation Prone) B->Red_B H2, Pd/C (Moderate) Prod_A Product A (Fast: 80°C) Red_A->Prod_A HC(OEt)3 Facile Closure Prod_B Product B (Slow: >120°C) Red_B->Prod_B HC(OEt)3 Steric Hindrance Requires Heat

Figure 2: Comparative synthetic workflow. Note the "Red Path" for Compound B indicating the kinetic bottleneck during the cyclization step due to steric hindrance.

References

  • BenchChem. (2025).[2] Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. 3-Aminopyridine and derivatives synthesis. Org. Synth. Coll. Vol. 7, 27. Retrieved from

  • ChemicalBook. Synthesis of 3,4-Diaminopyridine from 4-Amino-3-nitropyridine. Retrieved from

  • Journal of Heterocyclic Chemistry. (1986). New methods for preparing 2,3- and 3,4-diaminopyridines. Campbell, J. B. et al. Vol 23, Issue 3.
  • National Institutes of Health (NIH) / PubChem. Compound Summary: 4-amino-3-nitropyridine. Retrieved from

Sources

Comparative Guide: UV-Vis Absorption Profile of 4-Amino-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-methoxy-5-nitropyridine is a trisubstituted pyridine derivative characterized by a strong "push-pull" electronic system.[1] This configuration—featuring two electron-donating groups (amino and methoxy) and one strong electron-withdrawing group (nitro)—results in a significant bathochromic (red) shift in its UV-Vis absorption spectrum compared to the parent pyridine ring.

Researchers utilizing this compound as an intermediate (e.g., in the synthesis of imidazo[4,5-c]pyridines or bioactive heterocycles) should expect an absorption maximum (


) in the near-UV to visible region (360–400 nm) , manifesting as a deep yellow to orange solid. This guide provides a comparative spectral analysis, theoretical grounding, and a standardized protocol for characterization.

Electronic Structure & Mechanistic Analysis

The spectral properties of 4-amino-3-methoxy-5-nitropyridine are governed by Intramolecular Charge Transfer (ICT) .[1] The molecule possesses a specific arrangement of auxochromes (donors) and chromophores (acceptors) that reduces the HOMO-LUMO energy gap.

Structural Dynamics[1]
  • Electron Donors: The Amino (-NH₂) group at position 4 and the Methoxy (-OCH₃) group at position 3 act as strong electron donors.[1] The amino lone pair participates in direct resonance with the ring.

  • Electron Acceptor: The Nitro (-NO₂) group at position 5 is a potent electron withdrawer.[1]

  • Conjugation Path: The proximity of the amino and nitro groups (vicinal positions 4 and 5) allows for efficient charge transfer, while the methoxy group at position 3 provides additional electron density to the

    
    -system, further stabilizing the excited state and lowering the transition energy.
    
Visualization: Electronic Push-Pull System

The following diagram illustrates the electronic interactions contributing to the bathochromic shift.

ElectronicStructure Amino Amino Group (-NH2) (Pos 4: Primary Donor) Ring Pyridine Ring (Conjugation Bridge) Amino->Ring +M Effect Shift Bathochromic Shift (Red Shift) Methoxy Methoxy Group (-OCH3) (Pos 3: Secondary Donor) Methoxy->Ring +I / +M Effect Nitro Nitro Group (-NO2) (Pos 5: Acceptor) Ring->Nitro -M Effect Ring->Shift Reduced HOMO-LUMO Gap

Caption: Schematic of the donor-acceptor interactions in 4-amino-3-methoxy-5-nitropyridine leading to spectral red-shifting.

Comparative Spectral Data

Direct experimental values for specific trisubstituted pyridines can vary by solvent (solvatochromism). The table below benchmarks the target compound against well-characterized analogs to establish the expected spectral range.

CompoundStructure

(Ethanol)
Visual AppearanceElectronic Effect
Pyridine Unsubstituted~250–257 nmColorless Liquid

transition.[1]
4-Aminopyridine 4-NH₂~260 nmWhite SolidWeak auxochrome effect.[1]
3-Nitropyridine 3-NO₂~270 nmYellowish Oil/Solid

introduced.[1]
4-Amino-3-nitropyridine 4-NH₂, 3-NO₂340–380 nm Yellow SolidStrong ICT (Push-Pull).[1]
Target Compound 4-NH₂, 3-OCH₃, 5-NO₂ Predicted: 360–400 nm Deep Yellow/Orange Enhanced ICT via dual donors.

Interpretation: The addition of the methoxy group to the 4-amino-3-nitropyridine scaffold introduces an additional donor.[1] While the steric bulk of the methoxy group might slightly twist the ring, the electronic donation typically dominates, causing a further redshift (bathochromic shift) of 10–30 nm compared to the non-methoxylated analog.

Experimental Protocol: UV-Vis Characterization

To accurately determine the


 and extinction coefficient (

) for your specific lot of 4-Amino-3-methoxy-5-nitropyridine, follow this self-validating protocol.
Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

    • Note: DMSO may be used for stock solutions if solubility is low, but can obscure regions <260 nm.

  • Blank: Pure solvent from the same bottle used for dilution.[1]

  • Cuvettes: Quartz cuvettes (1 cm path length).

Workflow Diagram

ExperimentalProtocol Start Start: Solid Sample Weigh Weigh ~1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in Ethanol (Stock Soln: 1 mM) Weigh->Dissolve Dilute Dilute to ~10-50 µM (Target Abs: 0.5 - 1.0 AU) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Prepare Ref Scan Scan 200 - 600 nm Blank->Scan Analyze Identify Maxima (λmax) Scan->Analyze

Caption: Step-by-step workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.54 mg of 4-Amino-3-methoxy-5-nitropyridine (MW ≈ 154.12 g/mol is for methoxy-nitro, target MW ≈ 169.14 g/mol ) in 10 mL of Ethanol to create a ~1 mM stock solution.[1]

    • Correction: MW of C₆H₇N₃O₃ = 169.14 g/mol .[1]

  • Dilution: Prepare a working standard by diluting 100 µL of stock into 9.9 mL of Ethanol (Final concentration ≈ 10 µM).

  • Baseline: Insert a cuvette containing pure Ethanol into the reference holder and perform a baseline correction (Autozero).

  • Measurement: Scan the sample from 200 nm to 600 nm.

  • Validation: The spectrum should show a major peak in the 360–400 nm range.[1] If Absorbance > 1.0, dilute further to ensure linearity (Beer-Lambert Law).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548803, 4-Amino-3-nitropyridine. Retrieved from [Link]

  • Favini, G., Gamba, A., & Bellobono, I. R. (1967). Ultra-violet absorption of substituted pyridines—I. Amino- and nitropyridines. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(1), 89-108.[1] (Provides foundational data for amino/nitro pyridine shifts).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal & Handling of 3-Methoxy-5-nitropyridin-4-amine

[1]

Executive Summary

3-Methoxy-5-nitropyridin-4-amine is a functionalized pyridine intermediate often used in kinase inhibitor synthesis.[1] Its structure—combining a nitro group (



12"push-pull" electronic characteristics1

Immediate Action Required: Treat this compound as a high-potency toxicant and a potential energetic material .[1] Standard organic waste streams are insufficient without prior stabilization and segregation.[1]

Part 1: Chemical Profile & Hazard Identification[1]

Before disposal, you must understand the "Why" behind the safety protocols. This compound is not just "toxic waste"; it is a reactive chemical system.[1]

PropertyHazard ClassOperational Implication
Nitro Group (

)
Oxidizer / EnergeticShock/Heat Sensitivity: Nitro groups provide internal oxygen for combustion.[1] Do not subject dry solids to friction or grinding.[1]
Aminopyridine Core Acute Toxin (Neurotoxic)P-List Analog: While this specific CAS may not be P-listed, its parent (4-aminopyridine, P008) is a potassium channel blocker.[1][2] Assume high acute toxicity.[1]
Methoxy Group Flammability ContributorIncreases solubility in organic solvents, aiding in transdermal absorption.[1]
The "Push-Pull" Instability Mechanism

Scientist's Note: The amine (donor) and nitro (acceptor) groups are in a ortho/para relationship (depending on numbering conventions of the specific isomer, usually para-like conjugation).[2] This conjugation lowers the activation energy for decomposition.[1]

  • Risk: Uncontrolled exotherms if mixed with strong acids (protonation of the amine heat generation) or strong bases (nucleophilic attack on the ring).[1][2]

Part 2: Pre-Disposal Stabilization & Segregation[1]

The Golden Rule: Never consolidate 3-Methoxy-5-nitropyridin-4-amine with general "Organic Solvent Waste" without verifying compatibility.

Solid Waste Segregation
  • Container: Use Amber Glass or High-Density Polyethylene (HDPE).[1] Avoid metal containers (potential for metal-catalyzed decomposition).[1]

  • State: Keep wetted with water or an inert solvent (like toluene) if the material is suspected to be dry/crystalline and old (peroxide/shock risk).[2]

  • Labeling: Must be labeled "TOXIC - NITROPYRIDINE DERIVATIVE - POTENTIAL ENERGETIC." [1]

Liquid Waste Compatibility Matrix

Use this table to determine where to pour reaction mixtures containing this compound.

StreamCompatibilityMechanism of Failure (Why?)
Halogenated Waste ACCEPTABLE Dichloromethane (DCM) is a standard carrier.[1] Ensure pH is neutral.
Non-Halogenated CONDITIONAL Avoid ketones (Acetone/MEK) if possible.[1] Amines can react with ketones to form imines (Schiff bases), releasing water and heat over time in the drum.[1][2]
Aqueous Acid FORBIDDEN Exothermic salt formation.[1] Nitropyridines can also undergo hydrolysis or rearrangement under acidic conditions.[1]
Oxidizing Acids CRITICAL FAILURE Mixing with Nitric/Sulfuric acid can trigger runaway nitration or oxidative cleavage, leading to explosion.[1]

Part 3: Disposal Workflow (Decision Logic)

Follow this logic tree to determine the correct regulatory path for disposal.

DisposalWorkflowStartWaste Generation:3-Methoxy-5-nitropyridin-4-amineStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidReaction Mixture / SolutionStateCheck->LiquidPurityCheckIs it Uncontaminated?Solid->PurityCheckSolventCheckSolvent Type?Liquid->SolventCheckReuseRetain for Reuse(Store in Amber/Desiccator)PurityCheck->ReuseYes (Product)LabPackSegregated Lab Pack(DOT Class 6.1 / 4.1)PurityCheck->LabPackNo (Waste)HaloHalogenated Waste StreamSolventCheck->HaloDCM/ChloroformNonHaloNon-Halo Waste Stream(No Ketones preferred)SolventCheck->NonHaloEthyl Acetate/TolueneIncinerationHigh-Temp Incineration(RCRA Permitted Facility)LabPack->IncinerationHalo->IncinerationNonHalo->Incineration

Figure 1: Decision logic for waste stream segregation.[1] Note that high-temperature incineration is the only acceptable final destruction method.[1][2]

Part 4: Regulatory Compliance (RCRA & DOT)[2]

While 3-Methoxy-5-nitropyridin-4-amine may not have a specific named entry in 40 CFR 261.33 (P or U lists), you must apply the "Mixture Rule" and "Derived-From Rule" principles.[1][2]

Waste Classification Codes
  • D001 (Ignitable): If the flash point of the liquid waste is <60°C.[1][2]

  • D003 (Reactive): Apply this code if the solid is suspected of being shock-sensitive or capable of detonation when heated (common for nitro-aromatics).[1][2]

  • P-List Equivalent: Treat as P008 (4-Aminopyridine) for safety margins, even if legally you might argue for a less stringent classification.[1] This mandates "Empty Container" triple-rinsing rules.

DOT Shipping Description (For Disposal Manifest)

When handing off to your waste vendor (e.g., Veolia, Clean Harbors), use the following description to ensure emergency responders know the hazard:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Methoxy-5-nitropyridin-4-amine)[1][2]

  • Hazard Class: 6.1

  • UN Number: UN2811[1]

  • Packing Group: II (Medium Danger) or I (High Danger) depending on LD50 data.[1][2]

Part 5: Emergency Protocols (Spills & Exposure)[2]

Spill Cleanup (Solid)

Do NOT use a brush and dustpan (friction hazard). [2]

  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator (dust inhalation is the primary acute risk).[1]

  • Wet Method: Gently mist the powder with an inert solvent (e.g., heptane or water) to suppress dust.[1]

  • Absorb: Place wet pads over the spill.[1] Wipe up and place into a wide-mouth plastic jar .

  • Decontaminate: Wash surface with a mild soap solution.[1] Do not use bleach (hypochlorite can react with amines to form chloramines, which are toxic/explosive).[1][2]

First Aid
  • Inhalation: Move to fresh air immediately. Aminopyridines can cause seizures; keep the victim calm.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][4][5] Methanol/Ethanol should not be used for washing skin as they increase permeability.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17188, 4-Amino-3-nitropyridine (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Title 40, Code of Federal Regulations, Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][2]

  • Bretherick's Handbook of Reactive Chemical Hazards.Nitroaryl Compounds and Amines - General Hazards. (Standard Reference Text).

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Personal Protective Equipment & Handling Guide: 3-Methoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

3-Methoxy-5-nitropyridin-4-amine is a highly functionalized pyridine intermediate, likely utilized in the synthesis of kinase inhibitors or complex heterocycles.

While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the highest level of precaution. It combines the neurotoxic potential of 4-aminopyridines (potassium channel blockers) with the energetic/irritant profile of nitro-aromatics .

Critical Hazard Profile (Inferred via SAR)
  • Acute Toxicity (Oral/Dermal): High. 4-aminopyridine analogs are often fatal if swallowed (H300) and toxic in contact with skin (H311).[1]

  • Target Organ Toxicity: Central Nervous System (Seizure risk).

  • Skin/Eye: Severe Irritant (H315/H319).[2][3][4] Potential sensitizer.

  • Physical: Yellow/Orange powder. Potential for dust explosion if suspended in air. Thermal decomposition may release toxic NOₓ gases.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. The presence of the 4-amino group on the pyridine ring necessitates barrier protection against dermal absorption.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face velocity > 100 fpm).Secondary: N95 or P100 Respirator (if outside hood).Prevents inhalation of fine particulates. Aminopyridines have low odor thresholds but high toxicity.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for solutions.Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powders.Goggles seal against airborne dust migration, which can cause severe corneal irritation or absorption via the tear ducts.
Body Tyvek® Lab Coat (Disposable) or Chemical Apron over standard cotton coat.Cotton absorbs chemicals, keeping them against the skin. Disposable non-woven fabrics (Tyvek) repel dust and liquids.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the handling of the dry solid.

  • Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. Nitro-aromatic powders are prone to static charge, causing "fly-away" dust.

  • Containment: Weigh inside a Powder Containment Hood or a standard Fume Hood. Never weigh on an open bench.

  • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the balance area with a solvent-dampened tissue (e.g., ethanol) to capture invisible dust, then dispose of the tissue as hazardous waste.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability (carrying the toxin through the skin).

  • Exotherm Management: If reducing the nitro group (e.g., Hydrogenation, Fe/HCl), expect a significant exotherm. Add reagents slowly and monitor internal temperature.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to manage potential NOₓ release during heating.

Phase C: Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol to wash skin (it increases absorption).

  • Inhalation: Remove to fresh air. If the victim shows signs of tremors or confusion (aminopyridine toxicity), seek immediate medical attention.

  • Spill: Do not dry sweep. Cover with a wet pad or use a HEPA vacuum to prevent dust aerosolization.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures the correct barrier protection based on the physical state of the chemical.

PPE_Logic Start Handling 3-Methoxy-5-nitropyridin-4-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk PermRisk Risk: Enhanced Skin Absorption Liquid->PermRisk SolidPPE REQ: Fume Hood + N95 (Backup) + Goggles + Double Nitrile DustRisk->SolidPPE LiquidPPE REQ: Fume Hood + Face Shield + Laminate/Thick Nitrile Gloves PermRisk->LiquidPPE

Caption: Decision matrix for selecting PPE based on the physical state of the intermediate.

Diagram 2: Safe Handling Workflow

A closed-loop system to minimize exposure during synthesis.

Handling_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control + Hood) Storage->Weighing Anti-static Transfer Transfer (Closed Vessel) Weighing->Transfer No Dust Reaction Reaction (Temp Control) Transfer->Reaction Solvent Add Quench Quench/Workup (Neutralization) Reaction->Quench Exotherm Check Waste Disposal (High Nitrogen Stream) Quench->Waste Segregate

Caption: Operational workflow emphasizing static control and waste segregation.

Disposal & Decontamination[4]

Disposal Strategy: Due to the high nitrogen content (pyridine ring + nitro group + amine), this compound must not be disposed of in general organic waste if oxidizers are present.

  • Segregation: Classify as "Toxic Organic Waste."

  • Labeling: Explicitly label as "Contains Aminopyridine Derivative – Neurotoxin Hazard."

  • Destruction: The preferred method is Incineration with afterburner and scrubber (to handle NOₓ emissions).

  • Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and solubilize residues, followed by a water rinse, before standard washing. Collect all rinses as hazardous waste.

References

  • PubChem. 4-Amino-3-nitropyridine (Compound Summary). National Library of Medicine. [Link]

  • Loba Chemie. MSDS for 4-Aminopyridine. (Highlighting H300 Fatal if Swallowed hazard).[1][2][4][5][6] [Link]

(Note: As specific data for the exact isomer 3-Methoxy-5-nitropyridin-4-amine is limited, safety protocols are derived from the closest structural analogs listed above to ensure maximum personnel protection.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.